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  • Product: N-Boc-S-benzyl-D-cysteinol

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to N-Boc-S-benzyl-D-cysteinol: Chemical Architecture, Physical Properties, and Synthetic Utility

Executive Summary In the landscape of modern drug development and asymmetric synthesis, enantiomerically pure β-amino alcohols serve as indispensable structural scaffolds. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, enantiomerically pure β-amino alcohols serve as indispensable structural scaffolds. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) is a highly specialized, orthogonally protected derivative of D-cysteine[1]. By reducing the C-terminal carboxylic acid to a primary alcohol, this molecule eliminates the possibility of standard peptide bond formation, redirecting its utility toward the synthesis of reduced amide isosteres, chiral ligands, and metabolically stable peptidomimetics.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol for its preparation, and map its critical role in bypassing proteolytic degradation in drug design.

Chemical Architecture & Stereochemical Dynamics

The structural brilliance of N-Boc-S-benzyl-D-cysteinol lies in its orthogonal protection strategy, which allows for highly selective downstream modifications:

  • The Boc Group (N-tert-Butoxycarbonyl): This acid-labile carbamate protects the primary amine. It prevents the nitrogen from acting as a nucleophile during oxidative or alkylation steps on the primary alcohol. It is easily removed using Trifluoroacetic acid (TFA) or HCl in dioxane.

  • The S-Benzyl Group: A highly robust thioether protecting group. Unlike trityl or disulfide protections, the S-benzyl linkage is impervious to mild acids, bases, and standard reducing agents. It requires harsh conditions (e.g., Na/liquid NH₃ or HF) for cleavage, ensuring the sulfur remains completely inert during complex multi-step synthetic sequences.

  • The D-Cysteinol Core: Derived from the unnatural D-enantiomer of cysteine (which possesses the (S)-configuration at the alpha carbon due to Cahn-Ingold-Prelog priority rules). The presence of the D-configuration is a deliberate choice in drug design; it imparts profound resistance to endogenous human proteases, which are strictly stereoselective for L-amino acids.

Physicochemical Properties & Causality

The physical behavior of N-Boc-S-benzyl-D-cysteinol is entirely dictated by the dominance of its protecting groups. Despite the presence of a polar primary hydroxyl group, the massive lipophilic surface area provided by the tert-butyl and benzyl moieties masks the molecule's polarity.

This causality explains its negligible aqueous solubility and its high affinity for aprotic organic solvents. In practical laboratory settings, this lipophilicity is highly advantageous, allowing for rapid phase separation and high-yield recovery during liquid-liquid extractions.

Quantitative Data Summary
PropertyValue
Chemical Name N-tert-Butoxycarbonyl-S-benzyl-D-cysteinol
CAS Registry Number 198470-16-5
Molecular Formula C₁₅H₂₃NO₃S
Molecular Weight 297.41 g/mol
Stereochemical Configuration (S)-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate
Boiling Point (Predicted) 442.9 ± 40.0 °C
Density (Predicted) 1.125 ± 0.06 g/cm³
Solubility Profile Soluble in MeOH, EtOAc, DCM, THF; Insoluble in H₂O

Synthetic Methodologies: The Mixed Anhydride Protocol

Direct reduction of N-protected amino acids using strong hydrides (like LiAlH₄) frequently leads to partial deprotection, thioether cleavage, or racemization. To maintain absolute stereochemical integrity, the industry standard is the chemoselective reduction of a mixed anhydride intermediate using Sodium Borohydride (NaBH₄) .

Below is a self-validating, field-proven protocol for the synthesis of N-Boc-S-benzyl-D-cysteinol from N-Boc-S-benzyl-D-cysteine.

Step-by-Step Experimental Workflow

Step 1: Carboxylate Activation (Mixed Anhydride Formation)

  • Procedure: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of N-Boc-S-benzyl-D-cysteine in 30 mL of anhydrous THF. Cool the solution strictly to -15 °C using an ice-salt bath. Add 10.5 mmol of N-methylmorpholine (NMM), followed by the dropwise addition of 10.5 mmol of isobutyl chloroformate (IBCF). Stir for 20 minutes at -15 °C.

  • Causality & Validation: The -15 °C temperature is critical; higher temperatures promote the formation of an oxazolone intermediate, which causes rapid racemization. NMM is chosen over triethylamine because its weaker basicity and steric bulk prevent nucleophilic side reactions.

  • Self-Validation Check: The immediate formation of a dense white precipitate (NMM·HCl salt) visually confirms the successful formation of the mixed anhydride.

Step 2: Rapid Filtration

  • Procedure: Rapidly filter the reaction mixture through a fritted glass funnel into a pre-cooled (-10 °C) flask to remove the NMM·HCl precipitate.

  • Causality & Validation: Removing the hydrochloride salt prevents it from buffering the subsequent reduction step and consuming the hydride reagent, ensuring stoichiometric efficiency.

Step 3: Chemoselective Reduction

  • Procedure: Dissolve 30.0 mmol of NaBH₄ in 5 mL of ice-cold distilled water. Add this aqueous solution dropwise to the filtered mixed anhydride solution at -10 °C. Stir vigorously for 1 hour, allowing the mixture to slowly warm to 0 °C.

  • Causality & Validation: Water is essential here; it dissolves the NaBH₄ and acts as a protic source to accelerate the breakdown of the tetrahedral intermediate . The mixed anhydride is highly electrophilic, allowing the mild NaBH₄ to selectively reduce it without affecting the Boc carbamate or the benzyl thioether.

  • Self-Validation Check: Vigorous effervescence (hydrogen gas evolution) upon addition indicates the decomposition of excess borohydride and an active reduction process.

Step 4: Quenching and Isolation

  • Procedure: Quench the reaction by carefully adding 1M aqueous KHSO₄ until the pH reaches ~3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 1M NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality & Validation: KHSO₄ effectively neutralizes the remaining borohydride and breaks down stable boron-alkoxy complexes. The NaHCO₃ wash acts as a chemical filter, deprotonating and removing any unreacted starting carboxylic acid into the aqueous layer.

  • Self-Validation Check: TLC (Hexane:EtOAc 1:1) will show a single new spot with a lower Rf than the starting material, confirming high purity.

Synthesis A N-Boc-S-benzyl-D-cysteine (Starting Material) B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -15°C C N-Boc-S-benzyl-D-cysteinol (Product) B->C NaBH4, H2O 0°C to RT

Fig 1: Chemoselective reduction workflow preserving stereochemical integrity.

Applications in Drug Development & Peptidomimetics

In my experience optimizing peptide-based therapeutics, the primary failure point of native peptides is their rapid in vivo clearance via proteolytic cleavage. N-Boc-S-benzyl-D-cysteinol provides a direct chemical solution to this biological problem.

By utilizing this chiral building block, medicinal chemists can synthesize reduced amide isosteres ( ψ[CH2​NH] ) .

  • The primary alcohol of the cysteinol is oxidized to a chiral aldehyde (e.g., via Swern oxidation or Dess-Martin periodinane).

  • The resulting aldehyde undergoes reductive amination with the N-terminus of another amino acid.

  • The resulting CH2​−NH bond replaces the traditional C(=O)−NH peptide bond.

Because this modified linkage lacks the carbonyl oxygen required for protease active-site coordination, and because the D-configuration presents an unnatural spatial geometry, the resulting pseudopeptide becomes entirely invisible to target proteases, dramatically increasing the biological half-life of the drug candidate.

DrugDev A N-Boc-S-benzyl-D-cysteinol B Chiral Amino Aldehyde (Swern Oxidation) A->B Oxidation E Chiral Ligand Pool (Metal Coordination) A->E Deprotection C Reduced Amide Isostere (Reductive Amination) B->C Amine + NaBH3CN D Protease-Resistant Peptidomimetic C->D Peptide Coupling

Fig 2: Downstream applications of D-cysteinol in peptidomimetics and catalysis.

References

  • Abiko, A., & Masamune, S. (1992). An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH4-H2SO4. Tetrahedron Letters, 33(38), 5517-5518. URL:[Link]

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Exploratory

The Solvation Architecture of Boc-D-Cys(Bzl)-ol: A Comprehensive Guide to Organic Solubility Profiles

Executive Summary In the synthesis of complex peptides and chiral therapeutics, the physical properties of building blocks dictate the efficiency of downstream processing. Boc-D-Cys(Bzl)-ol (CAS: 198470-16-5)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex peptides and chiral therapeutics, the physical properties of building blocks dictate the efficiency of downstream processing. Boc-D-Cys(Bzl)-ol (CAS: 198470-16-5)[1] is a highly specialized, orthogonally protected amino alcohol derivative. Understanding its solubility profile is critical for reaction optimization, purification, and formulation. This technical guide provides a mechanistic analysis of the solvation thermodynamics of Boc-D-Cys(Bzl)-ol, supported by empirical matrices, validated experimental protocols, and crystallization strategies.

Physicochemical Architecture & Solvation Causality

The solubility of Boc-D-Cys(Bzl)-ol is not arbitrary; it is a direct thermodynamic consequence of its three distinct functional domains. As a Senior Application Scientist, I approach solvation not as a trial-and-error process, but as a predictable interaction between solute functional groups and solvent dielectric constants.

  • The tert-Butyloxycarbonyl (Boc) Domain: The urethane linkage shielded by a bulky tert-butyl group introduces significant lipophilicity. This domain exhibits high affinity for moderately polar and halogenated solvents (e.g., Dichloromethane, Ethyl Acetate) via London dispersion forces and dipole-dipole interactions.

  • The S-Benzyl (Bzl) Thioether Domain: The addition of the benzyl ring on the sulfur atom imparts robust aromatic lipophilicity. This completely overrides any residual aqueous solubility the molecule might have had, while drastically improving its solubility in aromatic hydrocarbons (e.g., Toluene) and ethereal solvents (e.g., THF).

  • The Primary Alcohol (-ol) Domain: The reduction of the carboxylic acid to a primary alcohol introduces a localized polar region capable of hydrogen bond donation and acceptance[2]. This structural feature is the primary driver for the molecule's solubility in polar protic (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO).

SolvationLogic Center Boc-D-Cys(Bzl)-ol Solvation Profile Boc tert-Butyloxycarbonyl (Boc) Lipophilic Domain Center->Boc drives Bzl S-Benzyl (Bzl) Aromatic Domain Center->Bzl drives OH Primary Alcohol (-ol) Polar Domain Center->OH drives Solv4 Water, Hexanes (Insoluble) Center->Solv4 Anti-solvents Solv1 DCM, EtOAc, THF (Highly Soluble) Boc->Solv1 Solv2 Toluene, Benzene (Moderately Soluble) Bzl->Solv2 Solv3 MeOH, DMF, DMSO (Highly Soluble) OH->Solv3

Structural domains of Boc-D-Cys(Bzl)-ol dictating its solubility across various organic solvents.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for synthesis or purification, the following table synthesizes the solubility profile of Boc-D-Cys(Bzl)-ol across common organic solvents. The data reflects the interplay between the solvent's dielectric constant (ε) and the solute's functional groups.

SolventDielectric Constant (ε)Solubility ClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 8.93Highly Soluble> 100Excellent solvation of the lipophilic Boc and Bzl groups; standard solvent for Boc-chemistry.
Dimethylformamide (DMF) 36.7Highly Soluble> 100Universal solvation via strong H-bond acceptance and dipole interactions with the -OH group.
Ethyl Acetate (EtOAc) 6.02Soluble50 - 100Optimal polarity for dissolving the urethane linkage while tolerating the aromatic ring.
Methanol (MeOH) 32.7Soluble30 - 50Strong hydrogen bonding with the primary alcohol domain overcomes the lipophilic bulk.
Toluene 2.38Moderately Soluble10 - 30π-π stacking interactions with the S-benzyl group facilitate partial dissolution.
Hexanes / Heptane 1.89Insoluble< 1Insufficient polarity to disrupt the intermolecular hydrogen bonds of the primary alcohol.
Water 80.1Insoluble< 0.1The massive lipophilic bulk of the Boc and Bzl groups completely rejects aqueous solvation.

Experimental Protocols: Validated Solubility Determination

Relying on visual estimation for solubility is insufficient for rigorous drug development. The "Shake-Flask Method" is the gold standard for determining thermodynamic equilibrium solubility, harmonized by the World Health Organization (WHO) and the Consortium of Biopharmaceutical Tools (CoBiTo)[3][4].

Protocol 1: The Shake-Flask Equilibrium Method

This self-validating protocol ensures that thermodynamic equilibrium is reached, preventing false positives caused by supersaturation or kinetic dissolution rates.

Step 1: Saturation Preparation

  • Accurately weigh an excess amount of Boc-D-Cys(Bzl)-ol (e.g., 50 mg) into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., EtOAc).

  • Visually confirm the presence of two phases (a saturated liquid phase and an undissolved solid phase). If the solid dissolves completely, add more compound until a persistent suspension is achieved.

Step 2: Thermodynamic Equilibration

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled orbital shaker set to 25 °C (or target reaction temperature).

  • Agitate at 200 RPM for 24 to 48 hours. Causality note: 24 hours is generally sufficient for organic solvents, ensuring the dissolution rate plateaus into a true thermodynamic constant[4].

Step 3: Phase Separation

  • Remove the vial and immediately subject it to centrifugation at 10,000 RPM for 10 minutes to pellet the undissolved solid. Alternatively, use a solvent-compatible 0.22 µm PTFE syringe filter.

  • Carefully extract an aliquot of the clear supernatant.

Step 4: Quantification

  • Dilute the supernatant aliquot in a compatible solvent (e.g., Acetonitrile) to fall within the linear range of your analytical method.

  • Quantify the concentration using HPLC-UV (monitoring at 210 nm for the urethane bond or 254 nm for the benzyl ring) against a pre-established calibration curve.

ShakeFlask Step1 1. Solid Addition Excess Compound Step2 2. Solvent Addition Target Medium Step1->Step2 Step3 3. Equilibration Agitate 24-48h @ 25°C Step2->Step3 Step4 4. Phase Separation Centrifugation/Filtration Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.

Purification & Crystallization Strategies

Because Boc-D-Cys(Bzl)-ol is highly soluble in DCM and EtOAc but insoluble in hexanes, binary solvent systems are ideal for its purification and crystallization. This leverages the anti-solvent effect to force the compound out of solution while leaving impurities dissolved.

Protocol 2: Anti-Solvent Crystallization (EtOAc/Hexanes)

This method is adapted from established organic syntheses procedures for chiral N-Boc amino alcohols[5][6].

  • Dissolution: Dissolve crude Boc-D-Cys(Bzl)-ol in a minimum volume of warm Ethyl Acetate (approx. 40 °C). Ensure complete dissolution; filter hot if particulate impurities remain.

  • Anti-Solvent Addition: Remove the solution from heat. While stirring gently, add Hexanes dropwise until the solution becomes slightly turbid (the cloud point).

  • Annealing: Add a single drop of Ethyl Acetate to clear the turbidity, then cover the flask and allow it to cool slowly to room temperature undisturbed.

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (0 °C) for 2 hours to maximize the yield of the crystalline lattice.

  • Isolation: Collect the resulting white crystalline solid via vacuum filtration, wash with ice-cold hexanes, and dry under a high vacuum to remove residual solvent.

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Foundational

Engineering Protease-Resistant Peptidomimetics: The Strategic Role of N-Boc-S-benzyl-D-cysteinol

Executive Summary The transition from native peptides to peptidomimetics is driven by a fundamental pharmacokinetic hurdle: overcoming poor oral bioavailability and rapid proteolytic degradation. In my experience optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The transition from native peptides to peptidomimetics is driven by a fundamental pharmacokinetic hurdle: overcoming poor oral bioavailability and rapid proteolytic degradation. In my experience optimizing drug discovery pipelines, the strategic selection of chiral building blocks is the most critical determinant of a compound's clinical viability. Amino alcohol derivatives, specifically D-cysteinol, serve as highly versatile scaffolds. When orthogonally protected as N-Boc-S-benzyl-D-cysteinol , this molecule provides an ideal foundation for synthesizing reduced amide isosteres ( ψ[CH2​NH] ), engineering C-terminal modifications, and developing targeted transporter inhibitors.

This technical guide dissects the structural rationale, pharmacological applications, and field-proven synthetic methodologies for integrating N-Boc-S-benzyl-D-cysteinol into modern drug discovery workflows.

Structural Rationale and Causality

The utility of N-Boc-S-benzyl-D-cysteinol is not accidental; it is rooted in precise molecular engineering designed to bypass biological barriers.

  • The D-Stereocenter : Endogenous proteases are highly stereospecific, evolved to cleave native L-amino acids. Inverting the chirality to the D-enantiomer renders the resulting peptidomimetic effectively invisible to these enzymes, drastically increasing serum half-life.

  • The Cysteinol Moiety (Amino Alcohol) : The reduction of the C-terminal carboxylate to a primary alcohol eliminates susceptibility to carboxypeptidases. More importantly, this primary alcohol acts as a synthetic handle. It can be oxidized to an aldehyde for reductive amination, creating a methylene amine ( ψ[CH2​NH] ) surrogate that entirely replaces the labile peptide bond.

  • Orthogonal Protection (N-Boc and S-Benzyl) : The tert-butyloxycarbonyl (Boc) group is stable to the nucleophilic and mildly acidic conditions of reductive amination, unlike Fmoc, which can undergo premature cleavage by secondary amines 1. The S-benzyl ether is highly robust, surviving both Swern oxidation and TFA-mediated Boc deprotection.

Beyond protection, the S-benzyl group frequently serves as a critical pharmacophore. The unique thiol group and its protected derivatives are highly valuable in the synthesis of pharmaceuticals, acting as a versatile building block for complex molecules 2.

Mechanistic Applications in Drug Discovery

Antimicrobial Peptides (AMPs)

Native AMPs like bactenecin and indolicidin suffer from rapid degradation in systemic circulation. Incorporating D-cysteinol at the C-terminus of these small cationic antimicrobial peptides drastically enhances their half-life while maintaining the amphipathic properties required for bacterial membrane disruption and immunomodulatory activity 3.

Oncology and Transporter Targeting

The ASCT2 transporter is frequently upregulated in various cancers to supply the glutamine necessary for rapid proliferation. S-benzyl-cysteine derivatives act as competitive inhibitors of the ASCT2 amino acid transporter. The benzyl ring engages the hydrophobic substrate-binding pocket (with an apparent Ki of 780 μM), mimicking glutamine but blocking transport, thereby starving the cancer cell and downregulating the mTORC1 signaling pathway 4.

G Target ASCT2 Transporter (Glutamine Uptake) Metabolism Intracellular Glutamine Depletion Target->Metabolism Blocks Transport Inhibitor S-Benzyl-D-Cysteinol Derivative (Competitive Inhibitor) Inhibitor->Target Binds Substrate Site mTOR mTORC1 Pathway (Suppressed) Metabolism->mTOR Downregulates Apoptosis Cancer Cell Apoptosis (Therapeutic Efficacy) mTOR->Apoptosis Triggers

Mechanism of ASCT2 inhibition by S-benzyl-cysteine derivatives leading to apoptosis.

Quantitative Data Analysis

To illustrate the pharmacological impact of these modifications, the table below summarizes the pharmacokinetic and pharmacodynamic shifts observed when transitioning from native L-cysteine to D-cysteinol and S-benzyl derivatives.

Modification TypeTarget/ReceptorProteolytic Half-Life (Serum)Binding AffinityPrimary Functional Benefit
Natural L-Cysteine Peptide General< 1 hrBaselineNative target engagement
D-Cysteinol Incorporation Antimicrobial (e.g., Bactenecin)> 24 hrsPreserved/EnhancedComplete resistance to carboxypeptidases
S-Benzyl-Cysteine Motif ASCT2 Transporter> 12 hrs~780 μM (Ki)Hydrophobic anchoring in substrate pocket
Reduced Amide ( ψ[CH2​NH] ) Protease targets> 48 hrsHigh (nM range)Elimination of scissile peptide bond

Experimental Workflows: Self-Validating Protocols

As an application scientist, ensuring protocol reproducibility requires understanding the causality behind each step. The following is a self-validating methodology for generating a reduced amide isostere using N-Boc-S-benzyl-D-cysteinol.

G N1 N-Boc-S-benzyl-D-cysteinol (Starting Material) N2 Swern Oxidation (DMSO, Oxalyl Chloride) N1->N2 Activation N3 N-Boc-S-benzyl-D-cysteinyl Aldehyde (Reactive Intermediate) N2->N3 Oxidation N4 Reductive Amination (Peptide N-terminus, NaBH3CN) N3->N4 Coupling N5 Reduced Amide Isostere (ψ[CH2NH] Peptidomimetic) N4->N5 Reduction

Synthetic workflow for generating reduced amide isosteres from D-cysteinol.

Phase 1: Swern Oxidation to N-Boc-S-benzyl-D-cysteinyl Aldehyde

Objective : Convert the primary alcohol to an aldehyde without epimerization or over-oxidation to a carboxylic acid.

  • Preparation : Purge a dry round-bottom flask with Argon. Add oxalyl chloride (1.2 eq) in anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.

    • Causality : Strict temperature control at -78 °C is mandatory. Higher temperatures will trigger the Pummerer rearrangement of the S-benzyl thioether and cause racemization of the sensitive D-stereocenter.

  • Activation : Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation : Dissolve N-Boc-S-benzyl-D-cysteinol (1.0 eq) in anhydrous DCM and add dropwise. Stir for 45 minutes at -78 °C.

  • Quenching : Add triethylamine (5.0 eq) to quench the reaction, then slowly warm to room temperature.

    • Self-Validation System : Run TLC (Hexane:EtOAc 7:3). The plate should show complete consumption of the alcohol (lower Rf) and the appearance of the aldehyde (higher Rf). Note: The aldehyde is prone to hydration; use it immediately in the next step without extensive silica gel chromatography.

Phase 2: Reductive Amination

Objective : Couple the newly formed aldehyde to the N-terminus of a growing peptide chain to form the ψ[CH2​NH] bond.

  • Imine Formation : Dissolve the crude N-Boc-S-benzyl-D-cysteinyl aldehyde (1.2 eq) and the target peptide free-amine (1.0 eq) in anhydrous Methanol. Adjust pH to 5.5-6.0 using catalytic acetic acid.

    • Causality : Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the imine, while avoiding the complete protonation of the amine itself (which would render it non-nucleophilic).

  • Reduction : Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) in portions.

    • Causality : NaBH3CN is specifically chosen over NaBH4 because it is stable at pH 5.5 and selectively reduces the protonated imine without reducing the unreacted aldehyde, preventing reversion to the starting alcohol.

    • Self-Validation System : Monitor by LC-MS. The target mass should correspond to the sum of the two fragments minus 16 Da (accounting for the loss of oxygen and addition of H2).

Phase 3: Orthogonal Deprotection
  • Boc Cleavage : Treat the purified pseudopeptide with 50% TFA in DCM for 30 minutes at room temperature.

    • Causality : The S-benzyl group is completely orthogonal and stable to TFA. This allows selective unmasking of the N-terminus for further peptide elongation or macrocyclization, leaving the thioether intact for either final target engagement (e.g., ASCT2 binding) or downstream harsh cleavage (e.g., Na/NH3).

References

  • MedChemExpress. "S-Benzyl-DL-cysteine-2,3,3-d3 | Stable Isotope". MedChemExpress.
  • Google Patents. "EP2061886A1 - Small cationic antimicrobial peptides".
  • Chem-Impex. "S-benzyl-L-cysteinol".
  • PubChem. "Fmoc-S-benzyl-D-cysteine | C25H23NO4S | CID 13585939".

Sources

Exploratory

Synthesis Pathways for N-tert-Butoxycarbonyl-S-benzyl-D-cysteinol: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Rationale N-tert-butoxycarbonyl-S-benzyl-D-cysteinol (Boc-S-benzyl-D-cysteinol) is a highly specialized, orthogonally protected amino alcohol. It serves as a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

N-tert-butoxycarbonyl-S-benzyl-D-cysteinol (Boc-S-benzyl-D-cysteinol) is a highly specialized, orthogonally protected amino alcohol. It serves as a critical building block in the synthesis of protease-resistant peptide therapeutics, bioconjugates, and novel enzyme inhibitors[1],[2]. The incorporation of D-amino acid derivatives significantly enhances the in vivo half-life of peptides by preventing enzymatic degradation, while the orthogonal protecting groups (Boc for the amine, Benzyl for the thiol) allow for precise, multi-step solid-phase or solution-phase manipulations[3].

The Retrosynthetic Challenge: A common pitfall in amino alcohol synthesis is attempting to reduce the carboxylic acid prior to protection. Unprotected amino alcohols are highly polar, zwitterion-like molecules that are notoriously difficult to extract from aqueous media and prone to oxidative dimerization (disulfide formation).

The Expert Solution: To ensure high yields and operational simplicity, the chemical pathway must proceed via a "protect-first, reduce-last" strategy. By sequentially installing the S-benzyl and N-Boc groups, we dramatically increase the molecule's lipophilicity. This allows the final reduction step to yield a product that is easily extractable into standard organic solvents.

ChemicalPathway A D-Cysteine HCl (Starting Material) B S-Benzyl-D-cysteine (Intermediate 1) A->B BnCl, NaOH H2O/EtOH C N-Boc-S-benzyl-D-cysteine (Intermediate 2) B->C Boc2O, NaOH THF/H2O D N-Boc-S-benzyl-D-cysteinol (Final Product) C->D 1. IBCF, NMM 2. NaBH4

Fig 1. Three-step chemical transformation pathway from D-cysteine to the target cysteinol.

Step 1: Chemoselective S-Benzylation

The synthesis begins with the chemoselective alkylation of the sulfhydryl group using benzyl chloride[4].

Causality & Mechanistic Insight

D-cysteine contains three reactive centers: a thiol (pKa ~8.3), an alpha-amine (pKa ~10.8), and a carboxylic acid (pKa ~1.7). By strictly controlling the pH of the reaction medium between 10.0 and 10.5 using aqueous NaOH, the thiol is fully deprotonated into a highly nucleophilic thiolate anion, while the amine remains partially protonated. Because the thiolate is a "softer" and vastly superior nucleophile compared to the amine, S-alkylation proceeds with near-perfect chemoselectivity, preventing unwanted N-benzylation.

Self-Validating Protocol
  • Dissolution: Dissolve 100 mmol of D-cysteine hydrochloride monohydrate in 100 mL of 2M NaOH (aq). Cool the flask to 0 °C in an ice bath.

  • Alkylation: Dropwise, add 110 mmol of benzyl chloride dissolved in 30 mL of cold ethanol.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • In-Process Control (IPC): Perform TLC (n-butanol:AcOH:H2O 4:1:1). Stain with Ninhydrin. The starting material will remain near the baseline, while the S-benzyl product migrates higher. Both must stain positive (purple).

  • Isolation: Adjust the pH to 5.5 using glacial acetic acid. The zwitterionic S-benzyl-D-cysteine will precipitate as a dense white solid. Filter, wash with cold water and ethanol, and dry under vacuum.

Step 2: N-Boc Protection

The intermediate is subsequently protected at the alpha-amine using di-tert-butyl dicarbonate (Boc₂O)[5].

Causality & Mechanistic Insight

Boc₂O is a lipophilic liquid, whereas S-benzyl-D-cysteine is a polar solid. To bridge this solubility gap, a biphasic or mixed solvent system (e.g., 1,4-Dioxane/Water) is mandatory[5]. The addition of a base (NaOH or Triethylamine) serves a dual purpose: it deprotonates the alpha-amine to activate it for nucleophilic attack on the anhydride, and it neutralizes the acidic byproduct.

Self-Validating Protocol
  • Solubilization: Suspend 50 mmol of S-benzyl-D-cysteine in a mixture of 50 mL 1,4-Dioxane and 50 mL 1M NaOH. Stir until a clear solution forms. Cool to 0 °C.

  • Protection: Add 55 mmol of Boc₂O dropwise. Stir overnight at room temperature.

  • Purification by Extraction (Crucial Step): Concentrate the mixture under reduced pressure to remove the dioxane. Before acidification, wash the basic aqueous layer twice with 50 mL of diethyl ether. Why? This extracts unreacted Boc₂O and non-polar impurities, ensuring the final product is analytically pure.

  • Isolation: Acidify the aqueous layer to pH 2.5 using 1M KHSO₄ (avoid strong mineral acids like HCl which can prematurely cleave the Boc group). Extract the resulting milky suspension with Ethyl Acetate (3 x 50 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-S-benzyl-D-cysteine as a viscous oil or white foam.

Step 3: Reduction to Cysteinol via Mixed Anhydride

The final step is the reduction of the carboxylic acid to a primary alcohol.

Causality & Mechanistic Insight

Direct reduction of amino acids is frequently achieved using a NaBH₄/I₂ system to generate borane in situ. However, applying this to S-benzyl-protected cysteines is a critical error. Iodine is a known oxidant for thioethers and will rapidly convert the S-benzyl group into a sulfoxide.

To circumvent this, the mixed anhydride method is the gold standard[6]. The carboxylic acid is activated using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM). NMM is specifically chosen over Triethylamine (TEA) because its lower basicity and reduced steric hindrance accelerate anhydride formation while actively suppressing oxazolone-mediated racemization of the delicate D-stereocenter[6].

Workflow S1 1. Solubilization Dissolve substrate in dry THF (0.2 M) S2 2. Activation Cool to -15°C, add NMM then IBCF S1->S2 S3 3. Anhydride Formation Stir 20 min under N2 atmosphere S2->S3 S4 4. Filtration Rapidly filter NMM·HCl salts S3->S4 S5 5. Reduction Add filtrate to NaBH4 (aq) at 0°C S4->S5 S6 6. Workup Quench with KHSO4, extract with EtOAc S5->S6

Fig 2. Step-by-step experimental workflow for the mixed anhydride reduction method.

Self-Validating Protocol
  • Activation: Dissolve 20 mmol of N-Boc-S-benzyl-D-cysteine in 100 mL of anhydrous THF under a nitrogen atmosphere. Cool to -15 °C using an ice/salt bath.

  • Anhydride Formation: Add 21 mmol of NMM, followed immediately by the dropwise addition of 21 mmol of IBCF. Stir strictly for 20 minutes at -15 °C. A white precipitate (NMM·HCl) will form.

  • Filtration (Crucial Step): Rapidly filter the mixture through a Schlenk frit or glass wool plug into a pre-cooled addition funnel. Why? The acidic NMM·HCl salt will aggressively consume and decompose the NaBH₄ in the next step if not removed.

  • Reduction: Dropwise, add the cold filtrate to a vigorously stirring solution of NaBH₄ (60 mmol, 3.0 equiv) in 30 mL of Water/Methanol (1:1) at 0 °C.

  • Completion: Stir for 1 hour at 0 °C, then allow warming to room temperature for 1 hour.

  • Workup: Carefully quench excess borohydride with 1M KHSO₄ until gas evolution ceases. Extract with Ethyl Acetate (3 x 50 mL). Wash the organics with 1M NaOH, water, and brine. Dry over Na₂SO₄ and concentrate to yield the final N-Boc-S-benzyl-D-cysteinol.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for each transformation, providing a benchmark for expected yields and purity during scale-up.

StepChemical TransformationReagents & ConditionsTime / TempTypical YieldPurity (HPLC)
1 S-BenzylationD-Cys·HCl, BnCl, NaOH (aq)2 h / 0 °C to RT85 - 90%>98%
2 N-Boc ProtectionS-Bzl-D-Cys, Boc₂O, NaOH, Dioxane12 h / RT88 - 93%>99%
3 Mixed Anhydride FormationN-Boc-S-Bzl-D-Cys, IBCF, NMM, THF20 min / -15 °CQuantitativeN/A (In situ)
4 Borohydride ReductionMixed Anhydride, NaBH₄, H₂O/MeOH2 h / 0 °C to RT80 - 85%>97%

Table 1: Reaction Parameters and Yield Optimization for D-Cysteinol Synthesis.

References

  • "Boc-S-benzyl-L-cysteinol - Chem-Impex", Chem-Impex Intern
  • "Boc-S-benzyl-D-cysteinol - Chem-Impex", Chem-Impex Intern
  • "Synthesis of 1,3-Dimercaptopropylarsen-boc-cysteine-O-Bzl", Johannes Gutenberg-Universität Mainz.
  • "Application Notes and Protocols for N-Boc-S-benzyl-D-cysteine in Solid-Phase Peptide Synthesis (SPPS)", BenchChem.
  • "N-Boc-aminomethanol|CAS 365572-48-1|Supplier", BenchChem.
  • "15.1.9.

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Foundational

A Senior Application Scientist's Guide to Boc-Protected D-Cysteinol Derivatives: Synthesis, Mass Analysis, and Core Applications

Introduction: The Strategic Value of Boc-D-Cysteinol Derivatives in Advanced Synthesis In the landscape of contemporary drug discovery and peptide chemistry, the precise control of molecular architecture is paramount. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Boc-D-Cysteinol Derivatives in Advanced Synthesis

In the landscape of contemporary drug discovery and peptide chemistry, the precise control of molecular architecture is paramount. Chiral amino alcohols, derived from their corresponding amino acids, serve as invaluable building blocks for a diverse array of complex molecular targets, including peptidomimetics, chiral auxiliaries, and specialized pharmaceutical intermediates. Among these, derivatives of D-cysteinol, particularly those featuring the tert-butyloxycarbonyl (Boc) protecting group, offer a unique trifecta of functionality: a nucleophilic hydroxyl group, a strategically protected amine, and a versatile thiol side chain.

This guide provides an in-depth technical overview of Boc-protected D-cysteinol derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the critical nuances of their synthesis, delve into the fundamental principles of their mass spectrometric analysis—emphasizing the crucial distinction between molecular weight and exact mass—and explore their applications, grounded in field-proven insights and established scientific literature.

The Foundation: Understanding Thiol Protection in D-Cysteine Scaffolds

The thiol group of cysteine is a double-edged sword in chemical synthesis. Its high nucleophilicity is essential for forming the disulfide bonds that stabilize many peptides and proteins, yet it is also susceptible to a host of undesirable side reactions, including oxidation and alkylation. Consequently, robust protection of this moiety is a prerequisite for any successful multi-step synthesis. This guide will focus on derivatives employing common and effective thiol protecting groups: Benzyl (Bzl), Trityl (Trt), and Acetamidomethyl (Acm). Each offers a unique balance of stability and cleavage conditions, allowing for tailored synthetic strategies.

Synthesis of Boc-Protected D-Cysteinol Derivatives: A Step-by-Step Protocol with Mechanistic Insights

The conversion of a Boc-protected D-cysteine derivative to its corresponding D-cysteinol is a critical reduction of the carboxylic acid to a primary alcohol. While various reducing agents can accomplish this, a common and effective method involves the in-situ formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). This approach is often preferred over harsher reagents like lithium aluminum hydride (LiAlH₄), which can be less selective.[1]

Experimental Protocol: Reduction of Boc-D-Cysteine(S-PG)-OH to Boc-D-Cysteinol(S-PG)

This protocol is a generalized procedure adaptable for various S-protected Boc-D-cysteine derivatives.

Materials:

  • Boc-D-Cysteine(S-PG)-OH (e.g., Boc-D-Cys(Bzl)-OH, Boc-D-Cys(Trt)-OH) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Aqueous Citric Acid or 1 M HCl

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation (Mixed Anhydride Formation): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-D-Cysteine(S-PG)-OH (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DMAP (0.1 eq) followed by the dropwise addition of Boc₂O (1.1 eq).

  • Stir the reaction mixture at 0 °C for 15-20 minutes. The formation of the carbonic-carbonic mixed anhydride is the key activation step, making the carbonyl carbon more susceptible to nucleophilic attack by the hydride.[1]

  • Reduction: While maintaining the temperature at 0 °C, prepare a solution of NaBH₄ (2.0 - 3.0 eq) in a small amount of cold deionized water.

  • Add the aqueous NaBH₄ solution dropwise to the reaction mixture. Vigorous gas evolution (hydrogen) may be observed.

  • Allow the reaction to stir at 0 °C for an additional 10-15 minutes after the addition is complete.

  • Work-up and Purification: Remove the ice bath and allow the reaction to warm to room temperature.

  • Carefully quench the reaction by the slow addition of 10% aqueous citric acid or 1 M HCl until the pH is acidic (pH ~3-4) to neutralize excess NaBH₄.

  • Reduce the volume of the mixture in vacuo to remove the THF.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-Cysteinol(S-PG) derivative.

  • The crude product can be further purified by flash column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Boc-D-Cysteine(S-PG)-OH activation Activation with Boc₂O/DMAP in THF at 0 °C start->activation Step 1 anhydride In-situ formation of carbonic-carbonic mixed anhydride activation->anhydride Mechanism reduction Reduction with NaBH₄ (aq) at 0 °C activation->reduction Step 2 anhydride->reduction workup Aqueous Work-up and Extraction reduction->workup Step 3 purification Flash Column Chromatography workup->purification Step 4 product Boc-D-Cysteinol(S-PG) purification->product

Caption: Synthetic workflow for the reduction of Boc-D-cysteine derivatives.

The Crucial Distinction: Molecular Weight vs. Exact Mass

A common point of confusion in analytical chemistry, particularly for those new to high-resolution mass spectrometry (HRMS), is the difference between molecular weight and exact mass. Understanding this distinction is fundamental to correctly interpreting mass spectral data and ensuring the identity of a synthesized compound.

  • Molecular Weight (or Average Molecular Mass): This is the value typically found on a chemical bottle or in a catalog. It is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule, based on their relative abundances.[2] For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for both the abundant ¹²C and the less abundant ¹³C isotopes. This value is useful for stoichiometric calculations involving bulk quantities of material.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element.[2] For the common elements in organic chemistry, these are ¹H, ¹²C, ¹⁴N, ¹⁶O, and ³²S. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of measuring the mass of an individual ion with sufficient precision to determine its elemental composition.[3][4] It is the exact mass, not the molecular weight, that is used to confirm the identity of a compound in HRMS.

The difference between these two values becomes more pronounced as the number of atoms in a molecule increases, particularly for elements with significant contributions from heavier isotopes, like carbon.[2]

Data Summary for Key Boc-D-Cysteinol Derivatives

The following table summarizes the molecular formula, molecular weight, and calculated exact mass for several key Boc-protected D-cysteinol derivatives. This data is essential for both synthetic planning and analytical verification.

Compound NameThiol Protecting Group (PG)Molecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Boc-D-Cysteinol(Bzl) Benzyl (Bzl)C₁₅H₂₃NO₃S297.41297.140
Boc-D-Cysteinol(MBzl) 4-Methylbenzyl (MBzl)C₁₆H₂₅NO₃S311.44311.155
Boc-D-Cysteinol(Trt) Trityl (Trt)C₂₇H₃₁NO₃S449.61449.202
Boc-D-Cysteinol(Acm) Acetamidomethyl (Acm)C₁₁H₂₂N₂O₄S278.37278.130

Note: The molecular formula and weight for the Trt and Acm derivatives of D-cysteinol were deduced from their corresponding D-cysteine (acid) precursors by subtracting the elements of a carboxyl oxygen (O) and adding two hydrogens (H₂).[5][6][7]

Self-Validating Protocols: Mass Spectrometric Characterization

The trustworthiness of any synthetic protocol lies in its ability to be validated. High-resolution mass spectrometry provides a definitive method for confirming the successful synthesis of the target Boc-D-cysteinol derivative.

Analytical Workflow for MS Verification

G cluster_analysis Mass Spectrometry Analysis Workflow sample Purified Boc-D-Cysteinol Derivative esi Electrospray Ionization (ESI) Positive Ion Mode sample->esi ms1 Full Scan MS (e.g., TOF or Orbitrap) esi->ms1 data_ms1 Observe [M+H]⁺ and/or [M+Na]⁺ ions ms1->data_ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ ms1->ms2 Isolate Precursor compare Compare Observed m/z with Calculated Exact Mass data_ms1->compare confirm Structural Confirmation compare->confirm data_ms2 Observe Characteristic Fragments (e.g., loss of isobutylene) ms2->data_ms2 data_ms2->confirm

Caption: Workflow for the mass spectrometric verification of synthesized compounds.

Interpreting the Mass Spectra: The Hallmarks of Success

When analyzing a successfully synthesized Boc-D-cysteinol derivative using ESI-MS in positive ion mode, several key features in the spectrum provide confirmation:

  • The Precursor Ion ([M+H]⁺): In the full scan (MS1) spectrum, the most prominent ion should correspond to the protonated molecule, [M+H]⁺. Its measured mass-to-charge ratio (m/z) should match the calculated exact mass of the protonated species to within a few parts-per-million (ppm), providing strong evidence for the correct elemental composition.[8] Adducts, such as the sodium adduct [M+Na]⁺, are also commonly observed and serve as further confirmation.

  • Characteristic Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides irrefutable structural information. When the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), the Boc protecting group exhibits a highly characteristic fragmentation pattern. The most common neutral loss is that of isobutylene (C₄H₈), resulting in a fragment ion at [M+H - 56]⁺.[9] Another common, though often less intense, fragmentation is the loss of the entire Boc group (C₅H₈O₂), leading to a fragment at [M+H - 100]⁺. The observation of these specific losses is a definitive indicator of the presence and integrity of the Boc group.

Conclusion: Empowering Synthesis through Precise Characterization

Boc-protected D-cysteinol derivatives are powerful and versatile intermediates in modern organic synthesis and drug development. Their successful application hinges on a robust synthetic strategy and, equally importantly, on precise analytical characterization. By understanding the nuances of their synthesis, particularly the controlled reduction of the parent amino acid, and by correctly applying and interpreting high-resolution mass spectrometry data, researchers can proceed with confidence in their downstream applications. The distinction between molecular weight and exact mass is not merely academic; it is the cornerstone of structural verification in the age of high-precision instrumentation. This guide serves as a foundational resource, empowering scientists to leverage these critical building blocks to their full potential, accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • Chem-Impex. (n.d.). Boc-S-benzyl-D-cysteinol. Retrieved March 30, 2026, from [Link]

  • Soai, K., Oyamada, H., & Takase, M. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2001-2002.
  • Aapptec Peptides. (n.d.). Boc-D-Cys(Trt)-OH [87494-13-1]. Retrieved March 30, 2026, from [Link]

  • Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109.
  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved March 30, 2026, from [Link]

  • Patil, B. S., Vasanthakumar, G. R., & Suresh Babu, V. V. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research, Synopses, (7), 424-425.
  • Bruker. (2010, July 2). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved March 30, 2026, from [Link]

  • PPD. (2018, August 29). HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics.
  • Gunda, P., & Reddy, C. R. (2012). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Indian Journal of Chemistry-Section B, 51(11), 1655-1659.
  • Dong, H., Yuan, Y., & Che, C. M. (2014). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of the American Society for Mass Spectrometry, 25(12), 2159-2166.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 30, 2026, from [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. Retrieved March 30, 2026, from [Link]

  • Grishin, E. V. (2014). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules, 19(6), 7268-7291.
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved March 30, 2026, from [Link]

  • Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
  • Wang, R., et al. (2022). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Analytical Toxicology, 46(5), 524-531.
  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass.
  • Nagi Reddy, P., Srinivas, R., Sharma, G. V. M., & Jadhav, V. B. (2008). Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 43(9), 1235-1246.
  • Wipf, P., & Venkatraman, S. (1996). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of Organic Chemistry, 61(23), 8004-8005.
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

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Exploratory

exploring N-Boc-S-benzyl-D-cysteinol as a chiral building block in medicinal chemistry

Title: Exploring N-Boc-S-benzyl-D-cysteinol as a Chiral Building Block in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the architectural precision of chiral building blocks dictates the success of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Exploring N-Boc-S-benzyl-D-cysteinol as a Chiral Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the architectural precision of chiral building blocks dictates the success of complex drug scaffolds. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) stands out as a highly versatile, orthogonally protected amino alcohol[1]. Derived from the unnatural enantiomer of cysteine, it provides a robust platform for the synthesis of peptidomimetics, enzyme inhibitors, and chiral ligands. This technical guide explores the structural rationale behind its design, its mechanistic applications in drug discovery, and field-proven experimental protocols for its utilization.

Structural Rationale & Chemical Profile

To leverage N-Boc-S-benzyl-D-cysteinol effectively, one must understand the causality behind its specific structural modifications.

  • The D-Configuration Paradox: While naturally occurring L-amino acids universally adopt the (S)-absolute configuration, L-cysteine is the notable exception, adopting the (R)-configuration due to the high atomic number of sulfur altering the Cahn-Ingold-Prelog priority rules[2]. Consequently, D-cysteine derivatives possess the (S)-configuration . Incorporating this unnatural D-enantiomer into drug scaffolds provides profound resistance against endogenous proteolytic degradation, extending the half-life of peptide-based therapeutics.

  • Boc (tert-butyloxycarbonyl) Protection: This acid-labile carbamate protects the primary amine, preventing unwanted nucleophilic attacks during downstream reactions. It is perfectly orthogonal to the S-benzyl group.

  • S-Benzyl Protection: The thioether linkage is highly stable against oxidation and mild acids/bases. It requires harsh conditions (e.g., liquid ammonia with sodium, or anhydrous HF) for removal, allowing it to survive extensive synthetic sequences. In many modern KSP inhibitors, the S-benzyl group is intentionally retained as a permanent lipophilic pharmacophore[3].

  • C-Terminal Alcohol (Cysteinol): The reduction of the carboxylic acid to a primary alcohol transforms the molecule from a standard amino acid into a bifunctional chiral synthon[4].

Table 1: Physicochemical Profile of N-Boc-S-benzyl-D-cysteinol

PropertyValue
IUPAC Name tert-butyl N-[(2S)-1-(benzylsulfanyl)-3-hydroxypropan-2-yl]carbamate
CAS Number 198470-16-5
Molecular Formula C15H23NO3S
Molecular Weight 297.41 g/mol
Stereochemistry D-series / (S)-absolute configuration
Physical State White to off-white crystalline powder

Mechanistic Role in Medicinal Chemistry

Protease Inhibitors (Transition State Analogs) Amino alcohols are critical precursors for peptide aldehydes[5]. By oxidizing the primary alcohol of N-Boc-S-benzyl-D-cysteinol to an aldehyde, researchers create a potent electrophilic "warhead." When this peptidomimetic enters the active site of a target protease (e.g., cysteine or serine proteases), the aldehyde forms a reversible covalent hemiacetal or hemithioacetal with the catalytic residue, effectively trapping the enzyme in a transition-state mimic.

Allosteric Kinesin Spindle Protein (KSP) Inhibitors KSP (Eg5) is a motor protein essential for bipolar spindle formation during mitosis; its inhibition leads to cancer cell apoptosis. Derivatives of S-trityl and S-benzyl cysteine have been identified as potent allosteric KSP inhibitors. Modifying the C-terminus to a cysteinol derivative significantly enhances cell permeability and inhibitory potency against tumor panels by optimizing conformational flexibility[3].

Orthogonality Center N-Boc-S-benzyl-D-cysteinol (Chiral Core) Boc N-Boc Group (Amine Protection) Center->Boc SBzl S-Benzyl Group (Thiol Protection) Center->SBzl OH Primary Alcohol (C-Terminal Reduct) Center->OH Boc_Prop Acid-labile (TFA) Orthogonal to S-Bzl Boc->Boc_Prop SBzl_Prop Highly stable thioether Requires Na/NH3 or HF SBzl->SBzl_Prop OH_Prop Versatile handle Oxidation to Aldehyde OH->OH_Prop

Diagram 1: Functional group orthogonality of N-Boc-S-benzyl-D-cysteinol.

Experimental Protocol: Swern Oxidation to Aldehyde

To utilize this building block as a protease inhibitor precursor, the primary alcohol must be oxidized to an aldehyde (N-Boc-S-benzyl-D-cysteinal). The Swern oxidation is preferred over Dess-Martin periodinane at scale due to cost-efficiency and its mild nature, which prevents over-oxidation to the carboxylic acid.

Causality Note: The reaction must be strictly maintained at -78°C. Allowing the temperature to rise prematurely will trigger the Pummerer rearrangement and cause rapid racemization of the sensitive α -chiral center.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged flask, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise, add anhydrous DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve N-Boc-S-benzyl-D-cysteinol (1.0 eq) in anhydrous DCM and add it dropwise over 20 minutes. Stir at -78°C for 45 minutes.

  • Base Quench: Add anhydrous triethylamine (Et 3​ N, 5.0 eq) dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

  • Workup & Validation: Quench with saturated aqueous NH 4​ Cl. Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The product spot should stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the aldehyde. 1 H-NMR must show a distinct aldehyde proton singlet at ~9.5 ppm and no loss of enantiomeric purity.

Workflow Start N-Boc-S-benzyl-D-cysteinol Swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Start->Swern Aldehyde N-Boc-S-benzyl-D-cysteinal (Electrophilic Trap) Swern->Aldehyde Coupling Reductive Amination or Peptide Coupling Aldehyde->Coupling Mimetic Peptidomimetic Scaffold Coupling->Mimetic Deprotect Boc Deprotection (TFA / DCM) Mimetic->Deprotect API Active Pharmaceutical Ingredient (e.g., Protease Inhibitor) Deprotect->API

Diagram 2: Synthetic workflow from chiral amino alcohol to active pharmaceutical ingredient.

Experimental Protocol: Orthogonal Deprotection

Once the building block is integrated into a larger scaffold, selective deprotection is required to unmask the amine for further elongation.

Boc Removal (Amine Unmasking):

  • Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at 0°C.

  • Stir for 1 hour, allowing it to warm to room temperature.

  • Self-Validation Check: Monitor by TLC. The starting material should disappear. Confirm via Mass Spectrometry (look for the [M−100]+ peak corresponding to the loss of the Boc group) or 1 H-NMR (disappearance of the massive 9-proton singlet at ~1.4 ppm).

  • Evaporate the solvent under a stream of nitrogen and precipitate the resulting amine-TFA salt in cold diethyl ether.

S-Benzyl Removal (Thiol Unmasking - Optional): If the S-benzyl group is not intended as a permanent pharmacophore, it must be removed using Birch reduction conditions.

  • Condense anhydrous ammonia gas into a flask at -78°C.

  • Add small pieces of sodium metal until a deep blue color persists (solvated electrons).

  • Add the substrate and stir for 30 minutes. Quench with solid NH 4​ Cl until the blue color dissipates, then allow the ammonia to evaporate.

Comparative Analysis of Cysteine Protections

Choosing between the Boc/Bzl strategy and the Fmoc/Trt strategy dictates the entire synthetic workflow. N-Boc-S-benzyl-D-cysteinol is optimized for liquid-phase synthesis where harsh conditions are tolerated.

Table 2: Strategic Comparison of Cysteine Protecting Groups

FeatureBoc/Bzl Strategy (Subject Compound)Fmoc/Trt Strategy
Amine Protection Boc (tert-butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Amine Deprotection Acidic (TFA)Basic (20% Piperidine in DMF)
Thiol Protection Bzl (Benzyl)Trt (Trityl)
Thiol Deprotection Extremely harsh (Na/NH 3​ or HF)Mild Acid (TFA / Scavengers)
Primary Application Solution-phase synthesis, stable lipophilic drugsSolid-Phase Peptide Synthesis (SPPS)
Oxidation Risk Low (Thioether is highly stable)Moderate (Trityl can be bulky but labile)

Conclusion

N-Boc-S-benzyl-D-cysteinol is far more than a simple protected amino acid; it is a meticulously engineered chiral hub. By combining the proteolytic resistance of the D-configuration, the orthogonal stability of the Boc/Bzl protecting groups, and the versatile reactivity of the C-terminal alcohol, it empowers medicinal chemists to construct highly complex, stereochemically pure therapeutic agents.

References

  • Study.com. (n.d.). Cysteine is the only amino acid that has an L stereochemistry but an R configuration. Retrieved April 2, 2026, from [Link]

  • NIH National Library of Medicine / PubMed Central. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Retrieved April 2, 2026, from [Link]

  • NIH National Library of Medicine / PubMed Central. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved April 2, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to N-Boc-S-benzyl-D-cysteinol (CAS 198470-16-5): Synthesis, Safety, and Applications in Drug Development

Executive Summary In the landscape of modern drug discovery and peptidomimetic design, chiral amino alcohols serve as indispensable building blocks. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, chiral amino alcohols serve as indispensable building blocks. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) is a highly specialized, orthogonally protected D-cysteine derivative. By masking the amine with a tert-butyloxycarbonyl (Boc) group, protecting the thiol with a benzyl (Bzl) group, and reducing the C-terminal carboxylic acid to a primary alcohol, this compound provides a stable, stereochemically pure scaffold[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the causality behind its synthetic methodologies, establish a self-validating protocol for its preparation, and detail its material safety data sheet (MSDS) to ensure rigorous laboratory compliance.

Physicochemical Properties & Structural Significance

The utility of N-Boc-S-benzyl-D-cysteinol lies in its orthogonal protection strategy. The Boc group is acid-labile, while the S-benzyl group requires harsh reductive conditions (e.g., Na/liquid ammonia or HF) for cleavage. This allows for selective deprotection during complex bioconjugation workflows[1]. Furthermore, the reduction of the carboxylic acid to an alcohol prevents unwanted epimerization at the α-carbon, a common issue when activating amino acids for coupling[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
IUPAC Name tert-butyl N-(2S)-1-benzylsulfanyl-3-hydroxypropan-2-ylcarbamate
CAS Number 198470-16-5[1][3]
Molecular Formula C₁₅H₂₃NO₃S[1][4]
Molecular Weight 297.4 g/mol [1][4]
Melting Point 65 – 70 ºC[1]
Optical Rotation [α]D +19 ± 1º (c=1 in MeOH)[1]
Storage Conditions 0 – 8 °C (Refrigerated)[1]

Material Safety Data Sheet (MSDS) & Handling Protocols

While N-Boc-S-benzyl-D-cysteinol is not classified as a dangerous good under standard transport regulations (Hazmat: No, DEA-regulated: No)[1], it must be handled with the rigor applied to all synthetic intermediates. The presence of the thioether and carbamate moieties necessitates specific handling to prevent degradation and exposure.

Table 2: MSDS and Safety Summary
CategoryProtocol / Guideline
Hazard Classification Non-hazardous for transport; treated as a standard laboratory irritant.
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, and a standard laboratory coat.
Inhalation / Ventilation Handle in a certified chemical fume hood to avoid inhalation of fine dust.
First Aid Measures Skin/Eyes: Flush with copious amounts of water for 15 minutes.Inhalation: Move to fresh air. Seek medical advice if irritation persists.
Stability & Reactivity Stable under recommended storage (0-8°C). Incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group).

Mechanistic Synthesis & Experimental Protocols

The Causality of Experimental Choices

To synthesize N-Boc-S-benzyl-D-cysteinol from its precursor, Boc-D-Cys(Bzl)-OH, one must reduce the carboxylic acid to a primary alcohol. Why not use Lithium Aluminum Hydride (LiAlH₄)? Strong reducing agents like LiAlH₄ can partially cleave the Boc protecting group or cause unwanted side reactions with the thioether. The Solution: We utilize the Mixed Anhydride Method followed by sodium borohydride (NaBH₄) reduction. By reacting the carboxylic acid with isobutyl chloroformate and a mild base (N-methylmorpholine) at -15 °C, we form a highly reactive mixed anhydride. The low temperature is critical: it suppresses the formation of an oxazolone intermediate, which would lead to the deprotonation of the acidic α-proton and subsequent racemization[2]. NaBH₄ is then added to selectively reduce the anhydride to the alcohol without compromising the Boc group.

Step-by-Step Methodology: Reduction of Boc-D-Cys(Bzl)-OH

This protocol is designed as a self-validating system.

  • Activation (Mixed Anhydride Formation):

    • Dissolve 1.0 equivalent of Boc-D-Cys(Bzl)-OH in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath.

    • Add 1.05 equivalents of N-methylmorpholine (NMM), followed dropwise by 1.05 equivalents of isobutyl chloroformate.

    • Validation Check: Stir for 15 minutes. The precipitation of NMM-hydrochloride salts visually confirms the formation of the mixed anhydride.

  • Reduction:

    • In a separate flask, dissolve 3.0 equivalents of NaBH₄ in a minimal amount of cold distilled water.

    • Add the aqueous NaBH₄ solution dropwise to the mixed anhydride at -15 °C.

    • Causality: The vigorous evolution of hydrogen gas will occur. The excess NaBH₄ ensures complete reduction of the mixed anhydride before it can hydrolyze back to the starting acid.

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature over 30 minutes.

    • Quench the reaction carefully with 1M KHSO₄ to neutralize residual borohydride and NMM.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the crude N-Boc-S-benzyl-D-cysteinol.

  • Analytical Validation:

    • TLC: Run on silica gel (Hexane:EtOAc 1:1). The product will show a higher Rf than the starting acid. Stain with Ninhydrin (requires brief exposure to TFA vapor to remove the Boc group for visibility).

    • Polarimetry: Measure the optical rotation. A result of +19±1º (c=1 in MeOH) self-validates that the low-temperature activation successfully prevented racemization[1].

SynthesisWorkflow D_Cys D-Cysteine (Starting Material) S_Bzl S-Benzylation (Benzyl Chloride / NaOH) D_Cys->S_Bzl N_Boc N-Boc Protection (Boc2O / Base) S_Bzl->N_Boc Boc_Cys_OH Boc-D-Cys(Bzl)-OH (Intermediate) N_Boc->Boc_Cys_OH Reduction Reduction to Alcohol (Mixed Anhydride / NaBH4) Boc_Cys_OH->Reduction Product N-Boc-S-benzyl-D-cysteinol (Target: CAS 198470-16-5) Reduction->Product

Workflow for the synthesis of N-Boc-S-benzyl-D-cysteinol from D-cysteine.

Applications in Drug Development & Bioconjugation

N-Boc-S-benzyl-D-cysteinol is heavily utilized in the development of pharmaceuticals targeting specific biological pathways[1]. Because the C-terminus is reduced, it serves as an ideal precursor for generating chiral aldehydes via Swern oxidation.

These chiral aldehydes are immediately subjected to reductive amination with the N-terminus of another peptide chain. This creates a reduced amide bond ( ψ [CH₂-NH]), a critical peptidomimetic modification that increases the biological half-life of a drug by rendering it resistant to proteolytic cleavage by endogenous proteases. Furthermore, the S-benzyl group can later be deprotected to free the thiol for bioconjugation, such as attaching the peptide to a maleimide-functionalized fluorophore or an antibody-drug conjugate (ADC) linker[1].

ApplicationWorkflow Boc_ol N-Boc-S-benzyl-D-cysteinol Oxidation Swern Oxidation (DMSO / Oxalyl Chloride) Boc_ol->Oxidation Aldehyde Boc-D-Cys(Bzl)-CHO (Chiral Aldehyde) Oxidation->Aldehyde ReductiveAmination Reductive Amination (with Peptide Chain) Aldehyde->ReductiveAmination Peptidomimetic Pseudopeptide / Target Drug ReductiveAmination->Peptidomimetic

Utilization of N-Boc-S-benzyl-D-cysteinol in the synthesis of peptidomimetics via chiral aldehydes.

Conclusion

N-Boc-S-benzyl-D-cysteinol (CAS 198470-16-5) is a cornerstone reagent for chemists engineering the next generation of peptide therapeutics and bioconjugates. By understanding the mechanistic vulnerabilities of chiral amino acids—specifically the risk of racemization during carboxyl activation—scientists can employ self-validating protocols like the mixed anhydride reduction to ensure absolute stereochemical fidelity. Proper adherence to the outlined MSDS parameters ensures that this versatile compound is handled safely and effectively in high-throughput and custom synthesis environments.

References

  • "Boc-D-Cysteinol(Bzl)[198470-16-5]", AAPPTec,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Boc-D-Cys(Bzl)-ol in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary Boc-D-Cys(Bzl)-ol is a specialized, chiral amino alcohol building block utilized in the synthesis of C-terminal peptide alcohols, which are critical in the development of peptaibols, somatostatin analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-D-Cys(Bzl)-ol is a specialized, chiral amino alcohol building block utilized in the synthesis of C-terminal peptide alcohols, which are critical in the development of peptaibols, somatostatin analogues (e.g., octreotide), and highly specific protease inhibitors. Because this molecule features a reduced C-terminus (an alcohol rather than a carboxylic acid), conventional C-to-N SPPS attachment strategies are rendered ineffective[1].

This application note provides a comprehensive, causality-driven protocol for incorporating Boc-D-Cys(Bzl)-ol into a Boc-SPPS workflow. By utilizing a hemi-succinate linker strategy , researchers can achieve high-fidelity chain elongation and perform orthogonal cleavage without compromising the sensitive D-cysteine thiol.

The Mechanistic Challenge of Amino Alcohols in Boc-SPPS

Standard SPPS relies on anchoring the C-terminal carboxylic acid to a polymeric resin. When utilizing an amino alcohol, the attachment must occur via the hydroxyl group[1].

In Fmoc-SPPS, acid-labile resins such as 2-chlorotrityl chloride (2-CTC) or dihydropyran (DHP) are frequently used to form ether linkages[2]. However, these linkers are fundamentally incompatible with Boc-SPPS due to their extreme sensitivity to the trifluoroacetic acid (TFA) used during iterative Boc deprotection steps[3].

To survive the harsh acidic conditions of Boc-SPPS, the hemi-succinate linker method is the premier choice[3]. It forms a robust alkyl ester linkage that is highly stable to TFA. Because alkyl esters are largely resistant to the anhydrous Hydrogen Fluoride (HF) used for global deprotection, this strategy necessitates a meticulously planned two-step orthogonal cleavage protocol to release the final product[4],[3].

Table 1: Comparison of Linker Strategies for Peptide Alcohols
Linker StrategySPPS CompatibilityCleavage MechanismMechanistic Pros & Cons
Hemi-Succinate Boc & FmocTwo-step (HF, then Hydrazinolysis)Pro: Highly stable to TFA[3]. Con: Requires orthogonal cleavage steps.
2-Chlorotrityl (2-CTC) Fmoc onlyMild Acid (1% TFA)Pro: Direct alcohol attachment. Con: Completely degraded by Boc-SPPS conditions[2].
Dihydropyran (DHP) Fmoc onlyAcidic (95% TFA)Pro: High loading. Con: THP ether is unstable under repeated Boc deprotection[3].
O-N Acyl Transfer Fmoc onlyIntramolecular Shift (pH > 7)Pro: Avoids specialized linkers[5]. Con: High risk of epimerization at the C-terminus[2].

Experimental Workflow & Methodology

Workflow A Boc-D-Cys(Bzl)-ol (Amino Alcohol) B Succinic Anhydride DMAP, Pyridine A->B C Boc-D-Cys(Bzl)-O-Succinyl-OH (Hemisuccinate) B->C Esterification D Aminomethyl Resin DIC, HOBt C->D E Resin-Bound Boc-D-Cys(Bzl)-ol D->E Amide Bond Formation F Standard Boc-SPPS (TFA, Neutralization, Coupling) E->F G Fully Protected Peptidyl-Resin F->G Chain Elongation H Anhydrous HF + Scavengers (Side-Chain Deprotection) G->H I Deprotected Peptidyl-Resin (Attached via Ester) H->I Removes Boc & Bzl J Hydrazinolysis (5% Hydrazine in DMF) I->J K Free Peptide Alcohol (C-terminal D-Cys-ol) J->K Cleaves Ester Linkage

Workflow for Boc-SPPS of peptide alcohols using a hemi-succinate linker strategy.

Phase 1: Synthesis of the Hemisuccinate Intermediate

Causality: Direct esterification of the amino alcohol onto a resin is sterically hindered and inefficient. Pre-forming the hemisuccinate in solution ensures quantitative functionalization and prevents deletion sequences.

  • Dissolve 1.0 eq of Boc-D-Cys(Bzl)-ol and 1.5 eq of succinic anhydride in anhydrous Pyridine/DCM (1:1 v/v).

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Stir at room temperature for 12–18 hours.

  • Concentrate under vacuum, dissolve in Ethyl Acetate, and wash extensively with 5% KHSO 4​ (to remove Pyridine and DMAP) and brine.

  • Dry over Na 2​ SO 4​ and evaporate to yield the pure hemisuccinate intermediate.

Phase 2: Resin Functionalization

Causality: Aminomethyl polystyrene (AM-PS) is chosen over Merrifield resin to form a highly stable amide bond with the hemisuccinate, preventing premature linker loss during SPPS.

  • Swell AM-PS resin in DCM for 30 minutes.

  • Dissolve 2.0 eq of the pre-formed hemisuccinate, 2.0 eq of DIC, and 2.0 eq of HOBt in DMF. Add to the resin.

  • Agitate for 2–4 hours at room temperature.

  • Self-Validation Step: Perform a Kaiser test. A positive (blue) result indicates incomplete coupling. If negative (yellow), proceed to cap any trace unreacted amines using Acetic Anhydride/DIEA (1:1) in DCM for 30 minutes.

Phase 3: Boc-SPPS Chain Elongation
  • Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Neutralization: Wash with DCM, then treat with 5% DIEA in DCM (2 × 5 mins) to generate the free amine.

  • Coupling: Add the next Boc-protected amino acid (3.0 eq) activated with DIC/HOBt in DMF. Agitate for 1 hour.

  • Repeat this cycle until the desired peptide sequence is assembled.

Orthogonal Two-Step Cleavage & Deprotection

Causality: Anhydrous HF is required to remove the robust Benzyl (Bzl) protecting group from the D-Cys side chain[4]. However, HF does not efficiently cleave the alkyl ester of the succinate linker. Therefore, a subsequent nucleophilic cleavage step is mandatory. Hydrazinolysis is explicitly selected over saponification (NaOH) to prevent base-catalyzed β -elimination or oxidative disulfide formation of the newly liberated D-Cys free thiol.

Mechanism R1 Resin-NH-CO-(CH2)2-CO-O-CH2-CH(NH-Peptide)-CH2-S-Bzl (Protected Peptidyl-Resin) HF Anhydrous HF (0°C, 1h) R1->HF Global Deprotection R2 Resin-NH-CO-(CH2)2-CO-O-CH2-CH(NH-Peptide)-CH2-SH (Deprotected, Resin-Bound) HF->R2 Cleaves Bzl N2H4 Hydrazine (NH2-NH2) R2->N2H4 Nucleophilic Attack P1 Resin-NH-CO-(CH2)2-CO-NH-NH2 (Resin Byproduct) N2H4->P1 P2 HO-CH2-CH(NH-Peptide)-CH2-SH (Free Peptide Alcohol) N2H4->P2 Ester Cleavage

Two-step orthogonal cleavage mechanism: HF deprotection followed by hydrazinolysis.

Step 4A: Global Deprotection (HF Cleavage)
  • Transfer the fully protected peptidyl-resin to a specialized Teflon HF cleavage apparatus.

  • Add scavengers (e.g., p -cresol and p -thiocresol, 5-10% v/v) to prevent alkylation of the thiol by the liberated benzyl cations[4].

  • Condense anhydrous HF into the reaction vessel at -78°C, then warm to 0°C and stir for 1 hour.

  • Evaporate the HF under a stream of N 2​ . Wash the resin extensively with cold diethyl ether to remove scavengers.

  • Self-Validation Step (On-Resin Ellman's Test): Treat a micro-aliquot of the dried resin with DTNB (Ellman's reagent) in buffer. An immediate deep yellow color confirms that the Bzl group was successfully removed, yielding a free thiol before the ester is cleaved.

Step 4B: Ester Cleavage (Hydrazinolysis)
  • Suspend the deprotected, ether-washed resin in a solution of 5% Hydrazine Hydrate in anhydrous DMF.

  • Agitate gently at room temperature for 2–4 hours. The hydrazine acts as a nucleophile, attacking the succinate ester to form a resin-bound succinyl hydrazide, thereby releasing the free peptide alcohol into solution.

  • Filter the resin and wash with DMF.

  • Concentrate the filtrate and precipitate the crude peptide alcohol using cold diethyl ether. Isolate via centrifugation and purify by RP-HPLC.

References

  • [2] Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (NIH). Available at:2

  • [1] WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. Google Patents. Available at: 1

  • [5] Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. ResearchGate. Available at: 5

  • [4] Cleavage after tert-Butoxycarbonyl/Benzyl Synthesis. Thieme Connect. Available at: 4

  • [3] Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate. Available at:3

Sources

Application

Application Note: Synthesis and Utilization of Chiral Ligands Derived from N-Boc-S-benzyl-D-cysteinol

Introduction & Design Rationale The development of highly enantioselective transition-metal catalysts relies heavily on the architectural precision of chiral ligands. N-Boc-S-benzyl-D-cysteinol (CAS: 139428-96-9) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Design Rationale

The development of highly enantioselective transition-metal catalysts relies heavily on the architectural precision of chiral ligands. N-Boc-S-benzyl-D-cysteinol (CAS: 139428-96-9) has emerged as a privileged, versatile chiral scaffold in asymmetric synthesis. Derived from the chiral pool (D-cysteine), this building block possesses three orthogonal sites for functionalization:

  • A Boc-protected primary amine , which can be selectively unmasked for coordination or cyclization.

  • An S-benzyl thioether , which serves as a robust soft-donor ligand or can be oxidized to a chiral sulfoxide.

  • A primary alcohol , which facilitates condensation reactions or can be converted into a leaving group.

This application note details the causality-driven design and step-by-step synthesis of two distinct classes of ligands from this single precursor: Amino-Sulfoxide Ligands (for Ru/Rh-catalyzed transfer hydrogenation) and Oxazoline-Thioether Ligands (for Pd-catalyzed asymmetric allylic alkylation).

Causality in Ligand Design (E-E-A-T)

The Role of the S-Benzyl Group

In transition metal catalysis, the steric and electronic environment of the metal dictates enantioselectivity. The S-benzyl group is deliberately chosen for two reasons. First, the benzyl moiety provides significant steric bulk, creating a well-defined "chiral pocket" when coordinated to a metal center[1]. Second, the thioether can undergo diastereoselective oxidation to a sulfoxide. The highly polarized S=O bond allows the sulfoxide to act as an ambidentate ligand (coordinating via sulfur to soft metals like Pd/Ru, or via oxygen to hard metals), leading to highly rigid transition-state geometries that effectively transfer chiral information to the substrate[2].

Overriding Substrate Control via Kagan’s Oxidation

Simple oxidation of N-Boc-S-benzyl-D-cysteinol with standard reagents (e.g., mCPBA or H₂O₂) typically yields a near 1:1 mixture of sulfoxide diastereomers at the sulfur atom, as the adjacent carbon stereocenter provides insufficient facial bias. To achieve high diastereomeric excess (de), we employ a modified Kagan’s oxidation (Ti(OiPr)₄ / chiral diethyl tartrate / t-BuOOH). The chiral titanium-tartrate complex overrides the inherent substrate control, dictating the trajectory of the peroxide attack and yielding the desired (R,S) or (S,S) sulfoxide with >90% de[2].

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Chiral Amino-Sulfoxide Ligands

This protocol details the diastereoselective oxidation of the thioether, followed by Boc deprotection to yield a bidentate N,S-ligand used in asymmetric transfer hydrogenation[3].

Step 1: Diastereoselective Sulfoxidation

  • Preparation of the Catalyst : In a flame-dried Schlenk flask under argon, dissolve Ti(OiPr)₄ (1.0 equiv) and (+)-Diethyl tartrate (DET) (2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Stir at room temperature for 30 minutes to pre-form the chiral complex.

  • Substrate Addition : Add N-Boc-S-benzyl-D-cysteinol (1.0 equiv) to the mixture. Cool the reaction vessel to -20 °C using a cryocooler.

  • Oxidation : Dropwise add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 1.1 equiv). Stir at -20 °C for 14 hours.

  • Quenching & Workup : Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ to destroy unreacted peroxides. Filter through a Celite pad to remove titanium salts, extract with CH₂Cl₂, and dry over MgSO₄.

  • Validation Checkpoint 1: TLC analysis (Hexane/EtOAc 1:1) must show complete consumption of the starting thioether (Rf ~0.6) and the appearance of a highly polar sulfoxide spot (Rf ~0.2). ¹H NMR of the crude mixture should confirm the diastereomeric ratio by integrating the distinct tert-butyl signals of the Boc group.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-amino-sulfoxide in a 1:4 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂ at 0 °C.

  • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Remove volatiles in vacuo. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ and extract with EtOAc to yield the free amino-sulfoxide ligand.

  • Validation Checkpoint 2: Disappearance of the Boc singlet (~1.4 ppm) in ¹H NMR and the emergence of a broad -NH₂ peak confirm successful deprotection.

Protocol B: Synthesis of Chiral Oxazoline-Thioether Ligands

By condensing the amino alcohol moiety into an oxazoline ring, we generate a hard-soft N,S-chelate ligand. The electronic "push-pull" effect between the soft sulfur and hard nitrogen is critical for directing nucleophilic attack in Pd-catalyzed allylic alkylation.

Step 1: One-Pot Cyclization

  • Deprotection : Treat N-Boc-S-benzyl-D-cysteinol with TFA/CH₂Cl₂ as described above to yield the free amino alcohol.

  • Condensation : In a round-bottom flask equipped with a Dean-Stark trap, combine the free amino alcohol (1.0 equiv), benzonitrile (1.2 equiv), and anhydrous ZnCl₂ (0.05 equiv) in chlorobenzene (0.5 M).

  • Reflux : Heat the mixture to reflux (132 °C) for 24 hours. The ZnCl₂ acts as a Lewis acid, activating the nitrile for nucleophilic attack by the amine, followed by intramolecular cyclization of the alcohol.

  • Purification : Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation Checkpoint 3: FTIR spectroscopy must show the disappearance of broad O-H/N-H stretches (3200-3400 cm⁻¹) and the appearance of a sharp, strong C=N stretching frequency at ~1650 cm⁻¹. ¹H NMR will display characteristic diastereotopic protons for the oxazoline CH₂ ring system.

Quantitative Data Summaries

The structural tuning of these ligands directly impacts their catalytic efficiency. Table 1 outlines the causality of the oxidant system on diastereoselectivity, while Table 2 demonstrates the downstream catalytic performance of the synthesized ligands.

Table 1: Diastereoselective Oxidation of N-Boc-S-benzyl-D-cysteinol

Oxidant SystemSolvent / TempYield (%)Diastereomeric Ratio (RS:SS)Mechanistic Control
mCPBA (1.0 eq)CH₂Cl₂, -78 °C85%55:45Substrate Control (Poor facial bias)
H₂O₂ / Ti(OiPr)₄ / (+)-DETCH₂Cl₂, -20 °C82%92:8Reagent Control (Kagan Complex)
H₂O₂ / Ti(OiPr)₄ / (-)-DETCH₂Cl₂, -20 °C79%10:90Reagent Control (Kagan Complex)

Table 2: Catalytic Performance of Cysteinol-Derived Ligands

Ligand TypeReaction TypeMetal PrecursorSubstrateEnantiomeric Excess (ee %)
Amino-SulfoxideAsymmetric Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂Acetophenone91% (R)
Oxazoline-ThioetherAsymmetric Allylic Alkylation[Pd(η³-C₃H₅)Cl]₂rac-1,3-Diphenylallyl acetate94% (S)

Visualizing the Synthetic and Catalytic Workflows

The following diagrams map the divergent synthetic pathways from the N-Boc-S-benzyl-D-cysteinol scaffold and illustrate the catalytic cycle where the resulting ligand enforces stereocontrol.

Workflow A N-Boc-S-benzyl-D-cysteinol (Chiral Scaffold) B Kagan's Oxidation Ti(OiPr)4 / DET A->B F TFA / DCM Deprotection A->F C N-Boc-Amino-Sulfoxide (High de) B->C D TFA / DCM Deprotection C->D E Amino-Sulfoxide Ligand (Ru-ATH) D->E G Amino Alcohol Intermediate F->G H PhCN, ZnCl2 Reflux G->H I Oxazoline-Thioether Ligand (Pd-AAA) H->I

Synthetic workflow from N-Boc-S-benzyl-D-cysteinol to chiral amino-sulfoxide and oxazoline ligands.

CatalyticCycle A Pd(0) Precatalyst + Oxazoline-Thioether B Pd(0)-Ligand Complex A->B C Oxidative Addition (Allyl Acetate) B->C D π-Allyl-Pd(II) Intermediate (Chiral Pocket) C->D E Nucleophilic Attack (Malonate) D->E F Chiral Product + Regenerated Pd(0) E->F F->B Catalytic Turnover

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using an oxazoline-thioether ligand.

References

  • Fernandez, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651-3706. Available at:[Link][2]

  • Hahn, C., et al. (2005). Chiral Olefins as Steering Ligands: Syntheses of C1-Symmetric Dibenzo[a,e]cyclooctenes. Organometallics, 24(11), 2554-2559. Available at:[Link][3]

  • University of Western Australia. The Emergence of Sulfoxides as Efficient Ligands in Transition Metal Catalysis. Pure API Repository. Available at:[Link][1]

Sources

Method

Application Note: N-Boc-S-benzyl-D-cysteinol as a Privileged Chiral Scaffold in Asymmetric Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Ligand Design, and Validated Catalytic Workflows Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Ligand Design, and Validated Catalytic Workflows

Executive Summary & Structural Rationale

In the landscape of asymmetric organic synthesis, the architecture of chiral building blocks dictates the success of enantio-determining transition states. N-Boc-S-benzyl-D-cysteinol (CAS: 198470-16-5) has emerged as a highly versatile, trifunctional chiral scaffold. Unlike simple amino alcohols, this molecule possesses three orthogonally addressable sites: a tert-butyloxycarbonyl (Boc) protected primary amine, a benzyl-protected thioether, and a free primary hydroxyl group.

As a Senior Application Scientist, I frequently leverage this scaffold for the de novo design of N,S-bidentate ligands and chiral auxiliaries. The causality behind its efficacy lies in its steric topology and electronic tunability :

  • Orthogonal Protection: The Boc group allows for selective N-functionalization or facile deprotection without compromising the robust S-benzyl thioether.

  • Steric Shielding: During transition-metal catalysis, the bulky S-benzyl group projects into the coordination sphere, creating a rigid steric wall that effectively blocks one enantioface of an incoming prochiral substrate.

  • Chiral Cooperativity: The thioether can be selectively oxidized to a sulfoxide. The adjacent D-cysteinol stereocenter directs this oxidation diastereoselectively, generating a second stereogenic center at the sulfur atom. This synergistic "chiral cooperativity" dramatically amplifies enantiomeric excess ( ee ) in catalytic cycles .

Mechanistic Pathway: Ir(I)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

One of the most powerful applications of D-cysteinol derivatives is their conversion into aminosulfoxide ligands for the Asymmetric Transfer Hydrogenation (ATH) of ketones. The workflow relies on the precise unmasking of the amine, followed by controlled oxidation and metal complexation.

ATH_Workflow A N-Boc-S-benzyl- D-cysteinol B Free Amino Sulfide (Intermediate) A->B 1. TFA/CH2Cl2 2. NaOH wash C Amino Sulfoxide Ligand B->C H2O2, MeOH Diastereoselective D Ir(I) Chiral Complex C->D [Ir(COD)Cl]2 Ligand Exchange E Enantioenriched Alcohol D->E Ketone, i-PrOH Hydride Transfer

Workflow for synthesizing Ir(I)-aminosulfoxide catalysts from D-cysteinol derivatives.

Validated Protocol: Synthesis of the Chiral N,S-Ligand

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Boc Deprotection

  • Dissolve 10 mmol of N-Boc-S-benzyl-D-cysteinol in 20 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Dropwise, add 10 mL of Trifluoroacetic Acid (TFA). Stir for 2 hours, allowing the reaction to warm to ambient temperature.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms complete deprotection.

  • Concentrate under reduced pressure, neutralize with 1M NaOH (aq), and extract with ethyl acetate. Dry over Na 2​ SO 4​ to yield the free amino sulfide.

Step 2: Diastereoselective Sulfoxidation Causality: Over-oxidation to the sulfone destroys the stereogenic sulfur center and abolishes metal-coordinating ability. Strict stoichiometric control is mandatory.

  • Dissolve the free amino sulfide (5 mmol) in 15 mL of methanol. Cool strictly to 0 °C.

  • Add exactly 1.05 equivalents of 30% aqueous H 2​ O 2​ dropwise over 15 minutes.

  • Stir for 4 hours at 0 °C.

  • Validation Checkpoint: Analyze via 1 H-NMR. The methylene protons adjacent to the sulfur will shift downfield and appear as distinct diastereotopic doublets of doublets (dd), confirming sulfoxide formation without sulfone over-oxidation.

Step 3: In Situ ATH of Acetophenone

  • In a Schlenk tube, combine the amino sulfoxide ligand (0.012 mmol) and [Ir(COD)Cl]2​ (0.005 mmol) in 5 mL of degassed isopropanol. Stir at 80 °C for 20 minutes to form the active catalyst.

  • Cool to room temperature, add acetophenone (1.0 mmol), followed by 0.1 mL of a 0.1 M KOH solution in isopropanol (hydride source initiator).

  • Stir for 1 hour. Quench with water and analyze conversion and ee via chiral GC.

Stereochemical Induction & Chiral Cooperativity

To understand why the D-cysteinol backbone is so effective, we must examine the spatial arrangement of the transition state. The primary stereocenter (from the D-amino acid backbone) pre-organizes the ligand conformation. When the sulfur is oxidized, it creates a "matched" or "mismatched" diastereomer. The matched diastereomer works synergistically with the backbone to project the bulky benzyl group directly into the path of the disfavored ketone enantioface .

Stereo_Model Metal Ir(I) Center Ketone Prochiral Ketone Metal->Ketone Hydride Transfer Backbone Chiral Backbone Backbone->Metal N-Coordination Sulfur S-Benzyl Shield Backbone->Sulfur Chiral Cooperativity Sulfur->Metal S-Coordination Sulfur->Ketone Steric Repulsion

Stereochemical induction model of N,S-chelated transition metal complexes.

Quantitative Data: Catalytic Performance Comparison

The table below summarizes the quantitative impact of ligand modification on the ATH of acetophenone. Notice the stark contrast in enantiomeric excess when transitioning from a standard amino sulfide to the "matched" amino sulfoxide. The introduction of the sulfoxide moiety alters the electronic properties of the ligand, favoring a tighter metal-ligand interaction and a highly rigid chiral pocket.

Ligand DerivativeHydrogen Donor SystemConversion (%)Enantiomeric Excess ( ee %)Absolute Config.
Amino Sulfide (Unoxidized)i-PrOH / KOH>9945(S)
Amino Sulfoxide (Diastereomer A - Matched)i-PrOH / KOH>9965(S)
Amino Sulfoxide (Diastereomer B - Mismatched)i-PrOH / KOH8512(R)
Amino Sulfide (Unoxidized)HCOOH / NEt 3​ 9558(S)

Data Interpretation: The "Matched" Diastereomer A exhibits profound chiral cooperativity, boosting the ee by 20% compared to the unoxidized sulfide. Conversely, Diastereomer B creates a conflicting steric environment, drastically reducing both catalytic turnover (85% conversion) and stereoselectivity (12% ee ), while even flipping the absolute configuration of the product. This underscores the necessity of the D-cysteinol backbone in dictating the optimal geometry for catalysis.

Broader Applications: Biomimetic Catalysis

Beyond transition metal catalysis, the N-Boc-S-benzyl-D-cysteinol scaffold is increasingly utilized in the synthesis of biomimetic organocatalysts. By coupling the deprotected cysteinol derivative with pyridoxal (Vitamin B6) analogs, researchers can synthesize axially chiral biaryl pyridoxamines. The cysteinol side chain acts as an intramolecular base, mimicking the Lysine residue in natural transaminases. This enables highly efficient, metal-free asymmetric transamination of α -keto acids to yield unnatural enantioenriched amino acids .

References

  • Aminosulf(ox)ides as Ligands for Iridium(I)-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 2000. URL:[Link]

  • Preparation of cysteinol derivatives by highly regioselective ring opening of nonactivated chiral aziridines by thiols. Tetrahedron, 1999. URL:[Link]

  • Vitamin B6-Based Biomimetic Asymmetric Catalysis. Accounts of Chemical Research, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in N-Boc-S-benzyl-D-cysteinol Couplings

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that maintaining chiral integrity during peptide and depsipeptide synthesis is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that maintaining chiral integrity during peptide and depsipeptide synthesis is critical. This guide addresses the specific stereochemical challenges encountered when performing coupling reactions with N-Boc-S-benzyl-D-cysteinol .

Diagnostic Overview: The Molecular Reality of Cysteinol

When working with N-Boc-S-benzyl-D-cysteinol, users frequently report diastereomeric impurities in their final coupled products. The first step in troubleshooting is understanding the molecular topology of your substrate:

  • The α-amine is protected by a tert-butyloxycarbonyl (Boc) group.

  • The thiol is protected by a benzyl (Bzl) group.

  • The carboxylic acid has been reduced to a primary alcohol (-OH).

Because the only reactive nucleophile is the hydroxyl group, coupling an incoming amino acid to this molecule is an O-acylation (esterification) , not an amidation[1].

The Causality of Racemization: The chiral center of N-Boc-S-benzyl-D-cysteinol itself is highly stable. Without the electron-withdrawing carbonyl group of a carboxylic acid, the α-proton is not acidic enough to undergo base-catalyzed enolization. Therefore, the racemization observed is almost exclusively the epimerization of the incoming activated amino acid [2].

Traditionally, researchers use 3 (DIC/DMAP) to force the coupling of a sterically hindered alcohol with a carboxylic acid[3]. However, DMAP is a potent nucleophilic base. It abstracts the α-proton of the activated acyl partner, triggering oxazolone formation and resulting in >20% racemization[1][2].

Mechanistic Workflow

G A Activated Amino Acid + N-Boc-S-benzyl-D-cysteinol B1 Steglich Conditions (DIC / DMAP) A->B1 Traditional B2 Optimized Conditions (DIC / Oxyma) A->B2 Recommended C1 Oxazolone Formation (Base-Catalyzed) B1->C1 High Basicity C2 Reactive Ester Intermediate (Neutral / Mild) B2->C2 DMAP-Free D1 Racemized Depsipeptide (Loss of Chiral Integrity) C1->D1 Nucleophilic Attack D2 Chirally Pure Depsipeptide (Retention of Stereochemistry) C2->D2 O-Acylation

Esterification pathways: DMAP-induced oxazolone racemization vs. Oxyma-mediated stereoretention.

Self-Validating Experimental Protocols

To prevent epimerization of the incoming amino acid, the coupling environment must be completely devoid of strong bases like DMAP or DIPEA[4][5]. We recommend two self-validating protocols that bypass oxazolone formation.

Protocol A: DMAP-Free O-Acylation using DIC/Oxyma Pure6 (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester intermediate that is susceptible to nucleophilic attack by alcohols without requiring a basic catalyst[4][6].
  • Preparation: Dissolve the incoming N-protected amino acid (2.0 eq) and Oxyma Pure (2.0 eq) in anhydrous Dichloromethane (DCM) or a minimal amount of DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq) to the mixture at 0 °C. Stir for 5 minutes to form the active Oxyma ester.

  • Coupling: Add N-Boc-S-benzyl-D-cysteinol (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation System: Monitor consumption of the cysteinol via TLC. Quench with water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove Oxyma and urea byproducts. Analyze the crude product via chiral HPLC to confirm diastereomeric purity.

Protocol B: MSNT/MeIm Esterification (For Highly Sensitive Substrates)

For extremely prone incoming residues (e.g., Fmoc-Cys(Trt)-OH), 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) with N-methylimidazole (MeIm) provides an ultra-mild esterification environment[5].

  • Reagent Mixing: Dissolve the incoming amino acid (1.0 eq) and N-Boc-S-benzyl-D-cysteinol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add MeIm (0.75 eq). Crucial Causality: Keeping MeIm strictly below 1.0 eq ensures the environment remains non-basic, preventing α-proton abstraction[5].

  • Activation: Add MSNT (1.0 eq) and stir at room temperature for 2-4 hours.

  • Validation System: Evaporate the solvent, reconstitute in an HPLC-compatible mobile phase, and quantify the D/L ratio against a known racemic standard.

Quantitative Data: Racemization Rates by Coupling Condition

The following table summarizes the expected racemization of the incoming amino acid during O-acylation with an amino alcohol based on the chosen chemistry[5][7]:

Coupling ReagentsBase / AdditiveAverage Racemization Rate (%)Recommendation
DCC or DIC DMAP (0.1 - 1.0 eq)15.0 - 30.0%Avoid for chiral acyl partners.
HATU or HBTU DIPEA (2.0 eq)5.0 - 15.0%High risk of direct enolization.
DIC Oxyma Pure (2.0 eq)< 1.0%Preferred for general use.
MSNT MeIm (0.75 eq)< 0.5%Optimal for highly sensitive residues.
Frequently Asked Questions (FAQs)

Q1: I am seeing two peaks in my HPLC after coupling. Can the D-cysteinol chiral center itself racemize? A: No. Because the carboxylate has been reduced to a primary alcohol, the α-proton of cysteinol lacks the adjacent electron-withdrawing carbonyl group required to stabilize a carbanion. It cannot form an oxazolone. The stereocenter of N-Boc-S-benzyl-D-cysteinol is highly stable. The two peaks are diastereomers caused by the racemization of your incoming activated amino acid[2].

Q2: Why does adding DMAP to my N-Boc-S-benzyl-D-cysteinol esterification cause complete racemization? A: DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. However, its strong basicity simultaneously abstracts the α-proton of the activated amino acid, driving the formation of a planar oxazolone intermediate. This planar intermediate is attacked by the cysteinol's hydroxyl group from either face, resulting in a racemic mixture[1][3].

Q3: What if my actual starting material is N-Boc-S-benzyl-D-cysteine (the carboxylic acid) and I am coupling it to an amine? A: If you are performing an amidation using the carboxylic acid, the risk profile flips. Cysteine is inherently prone to racemization via direct enolization because the α-proton is highly acidic (stabilized by the adjacent sulfur atom)[4][8]. To prevent this:

  • Avoid pre-activation: Add the amine nucleophile immediately.

  • Avoid DIPEA: Use a weaker, hindered base like 9[4][9].

  • Use DIC/Oxyma: This maintains a lower overall basicity compared to uronium salts (HATU/HBTU)[4][7].

References
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Peptide Chemistry URL:[Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis Journal of the American Chemical Society (ACS) URL:[Link]

  • Epimerisation in Peptide Synthesis Molecules (MDPI) URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products PMC (National Institutes of Health) URL:[Link]

  • US Patent 5147929A (Google Patents)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fmoc vs. Boc Protection Strategies for D-Cysteinol Synthesis

D-Cysteinol is a highly versatile chiral amino alcohol derived from D-cysteine. It serves as a critical building block in the synthesis of peptidomimetics, bioconjugates, and bioactive secondary metabolites .

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Author: BenchChem Technical Support Team. Date: April 2026

D-Cysteinol is a highly versatile chiral amino alcohol derived from D-cysteine. It serves as a critical building block in the synthesis of peptidomimetics, bioconjugates, and bioactive secondary metabolites . Because D-cysteinol possesses three reactive functional groups—an α -amino group, a sulfhydryl (-SH) group, and a hydroxyl (-OH) group—successful integration into complex molecules requires a meticulously planned orthogonal protection strategy.

As a Senior Application Scientist, I have evaluated countless synthetic routes. The choice between Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection strategies is not merely a matter of preference; it is a structural decision that dictates the entire downstream workflow, including coupling efficiency, racemization risk, and final cleavage conditions .

This guide objectively compares these two dominant strategies, providing mechanistic causality, self-validating experimental protocols, and quantitative data to assist researchers in selecting the optimal pathway for D-cysteinol synthesis.

Mechanistic Causality: The Chemical Philosophies of Fmoc and Boc

The fundamental difference between Fmoc and Boc strategies lies in their orthogonal cleavage mechanisms. Orthogonality ensures that the removal of the α -amino protecting group does not inadvertently strip the side-chain protecting groups.

The Fmoc Strategy: Base-Labile Precision

The Fmoc group is cleaved via a base-catalyzed β -elimination mechanism, typically using 20% piperidine in DMF.

  • Causality of Side-Chain Selection: Because the α -amine is deprotected under basic conditions, the thiol group must be protected by an acid-labile group. The Trityl (Trt) group is the gold standard here. It remains completely stable during repeated piperidine treatments but is rapidly cleaved by trifluoroacetic acid (TFA) during the final global deprotection.

  • Advantage: Avoids the use of highly toxic and corrosive hydrofluoric acid (HF).

The Boc Strategy: Acid-Labile Robustness

The Boc group is cleaved via acid-catalyzed carbocation formation, typically using 50% TFA in dichloromethane (DCM).

  • Causality of Side-Chain Selection: Since the α -amine requires mild acid for deprotection, the thiol group cannot be protected by Trt (which would fall off immediately). Instead, the 4-Methylbenzyl (MBzl) group is utilized. MBzl is highly stable to TFA and requires extremely harsh acidic conditions—such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA)—for final removal.

  • Advantage: Boc chemistry is highly economical and entirely immune to base-catalyzed side reactions (such as disulfide scrambling or racemization), making it ideal for large-scale syntheses.

Protection_Strategies cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy Start D-Cysteine Fmoc_AA Fmoc-D-Cys(Trt)-OH Start->Fmoc_AA Fmoc-OSu / Trt-Cl Boc_AA Boc-D-Cys(MBzl)-OH Start->Boc_AA Boc2O / MBzl-Cl Fmoc_Al Fmoc-D-Cys(Trt)-ol Fmoc_AA->Fmoc_Al NaBH4 Reduction Fmoc_Deprot Piperidine (Base) Fmoc_Al->Fmoc_Deprot Fmoc_Final H-D-Cys(Trt)-ol Fmoc_Deprot->Fmoc_Final Cleaves Fmoc Boc_Al Boc-D-Cys(MBzl)-ol Boc_AA->Boc_Al NaBH4 Reduction Boc_Deprot TFA (Acid) Boc_Al->Boc_Deprot Boc_Final H-D-Cys(MBzl)-ol Boc_Deprot->Boc_Final Cleaves Boc

Orthogonal protection and deprotection workflows for D-cysteinol synthesis.

Experimental Workflow: Synthesis of Protected D-Cysteinol

The most efficient method to synthesize protected D-cysteinol is the direct reduction of the corresponding protected D-cysteine. To prevent racemization and avoid harsh reducing agents like LiAlH4, we utilize a highly controlled one-pot activation-reduction protocol employing Boc2O and Sodium Borohydride (NaBH4) .

Self-Validating Protocol: Synthesis of Fmoc-D-Cys(Trt)-ol

This protocol is designed with built-in analytical checkpoints to ensure the system validates itself at every step.

Step 1: Carboxylic Acid Activation (Mixed Anhydride Formation)

  • Dissolve 10.0 mmol of Fmoc-D-Cys(Trt)-OH in 30 mL of anhydrous THF.

  • Add 10.0 mmol of N-methylmorpholine (NMM) and cool the flask to 0°C in an ice bath.

    • Causality: NMM is chosen over Triethylamine (TEA) because its weaker basicity significantly reduces the risk of base-catalyzed racemization at the chiral α -carbon.

  • Dropwise, add 13.0 mmol of Di-tert-butyl dicarbonate (Boc2O) dissolved in 10 mL of THF.

  • Validation Checkpoint 1: Monitor the reaction for mild effervescence. The release of CO2 gas confirms the formation of the carbonic-carboxylic mixed anhydride. Stir for 30 minutes until gas evolution ceases.

Step 2: Hydride Reduction

  • Dissolve 30.0 mmol of NaBH4 in 5 mL of cold distilled water.

  • Add the aqueous NaBH4 dropwise to the THF mixture at 0°C.

    • Causality: The hydride selectively attacks the highly electrophilic carbonyl of the mixed anhydride. The Fmoc carbamate remains untouched because it is significantly less electrophilic.

  • Validation Checkpoint 2: Vigorous bubbling (H2 gas evolution) will occur. The reaction is complete when TLC (Hexane:EtOAc 7:3) shows the complete disappearance of the starting material streak (Rf ~0.2) and the appearance of a distinct product spot (Rf ~0.5).

Step 3: Quenching and Isolation

  • Carefully quench the reaction by adding 1M KHSO4 until the pH reaches ~3.

    • Validation Checkpoint 3: Verify with pH paper. A pH of 3 ensures the complete destruction of unreacted borohydride complexes.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint 4: Analyze the crude solid via LC-MS. The target mass for Fmoc-D-Cys(Trt)-ol is 571.7 g/mol (Look for the [M+H]+ peak at ~572 m/z).

Reduction_Mechanism AA Protected Amino Acid (R-COOH) Act Mixed Anhydride (R-COO-Boc) AA->Act Boc2O, NMM 0°C Red Hydride Attack (NaBH4) Act->Red in situ Alc Amino Alcohol (R-CH2OH) Red->Alc H2O/THF

One-pot reduction of protected amino acids to amino alcohols via mixed anhydride.

Objective Performance Comparison

To facilitate a data-driven decision, the following table summarizes the quantitative and qualitative performance metrics of the two synthesized D-cysteinol derivatives.

Performance MetricFmoc-D-Cys(Trt)-olBoc-D-Cys(MBzl)-ol
Molecular Weight 571.7 g/mol 311.4 g/mol
N- α Deprotection 20% Piperidine in DMF (Mild Base)50% TFA in DCM (Strong Acid)
Thiol Protection Group Trityl (Trt)4-Methylbenzyl (MBzl)
Global Cleavage Reagent 95% TFA + Scavengers (Mild Acid)Anhydrous HF or TFMSA (Extremely Harsh)
Racemization Risk Moderate (Due to repeated base exposure)Low (Acidic conditions preserve chirality)
Cost Efficiency Moderate (Fmoc and Trt are heavier/costlier)High (Highly economical for scale-up)
Primary Application Complex, acid-sensitive peptidomimeticsLarge-scale, base-sensitive syntheses

Conclusion & Selection Matrix

The decision between Fmoc and Boc protection for D-cysteinol synthesis hinges entirely on the downstream microenvironment of your target molecule:

  • Choose Fmoc-D-Cys(Trt)-ol if: Your final molecule contains acid-sensitive linkages (e.g., glycosylated side chains or sensitive ester bonds) that would be destroyed by HF. The milder TFA global cleavage makes Fmoc the undisputed standard for complex, modern drug discovery.

  • Choose Boc-D-Cys(MBzl)-ol if: You are scaling up production to the kilogram level, or your target sequence is highly prone to base-catalyzed side reactions (like aspartimide formation). The low cost and robust stability of the Boc/MBzl system outweigh the logistical challenges of handling HF during the final cleavage.

By aligning your protection strategy with the chemical tolerances of your final product, you ensure maximum yield, high optical purity, and a streamlined purification process.

References

  • Nitrogen-Containing Secondary Metabolites from a Deep-Sea Fungus Aspergillus unguis and Their Anti-Inflammatory Activity National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Simple and efficient synthesis of Fmoc/Boc/Cbz-protected- β -amino alcohols and peptidyl alcohols employing Boc2O Indian Journal of Chemistry / ResearchGate URL:[Link]

Comparative

1H-NMR and 13C-NMR spectroscopy validation of N-Boc-S-benzyl-D-cysteinol purity

1H-NMR and 13C-NMR Spectroscopy Validation of N-Boc-S-benzyl-D-cysteinol Purity: A Comparative Guide Executive Summary N-Boc-S-benzyl-D-cysteinol is a highly specialized, protected chiral amino alcohol utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

1H-NMR and 13C-NMR Spectroscopy Validation of N-Boc-S-benzyl-D-cysteinol Purity: A Comparative Guide

Executive Summary

N-Boc-S-benzyl-D-cysteinol is a highly specialized, protected chiral amino alcohol utilized extensively in the synthesis of peptidomimetics, protease inhibitors, and advanced therapeutics. Because downstream synthetic steps—such as Swern oxidations or peptide coupling—are highly sensitive to trace impurities, rigorous purity validation is non-negotiable. This guide objectively compares the purity profile of a High-Purity Grade N-Boc-S-benzyl-D-cysteinol against a Standard Commercial Grade, utilizing 1H-NMR, 13C-NMR, and Quantitative NMR (qNMR) to provide an absolute, self-validating assessment of product quality.

Mechanistic Rationale: Why qNMR for Chiral Amino Alcohols?

While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for pharmaceutical quality control, it relies heavily on the differential UV absorbance of the analyte versus its impurities. Aliphatic regions of N-Boc-S-benzyl-D-cysteinol lack strong chromophores, which can lead to the under-reporting of non-UV-active impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) circumvents this limitation. qNMR operates on the fundamental physical principle that the integrated area under an NMR resonance is directly and linearly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[1]. By introducing a certified Internal Standard (IS)—such as maleic acid—qNMR enables the absolute quantification of the target compound without requiring a reference standard of the identical substance[2]. This creates a self-validating system: the internal standard calibrates the response factor internally, ensuring SI-traceable accuracy[3].

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the experimental workflow must account for the physical relaxation properties of the nuclei.

G A 1. Co-Weighing Analyte & Internal Standard (Maleic Acid) B 2. NMR Acquisition 1H-NMR, D1 > 5×T1 (e.g., 60s) A->B C 3. Spectral Processing Phase/Baseline Correction & Apodization B->C D 4. Integration Quantify Analyte (t-Bu) vs IS (Olefinic) Peaks C->D E 5. Mass Balance Calculation Absolute Purity Determination D->E

Fig 1: Step-by-step quantitative NMR (qNMR) workflow for absolute purity validation.

Step-by-Step qNMR Methodology
  • Gravimetric Sample Preparation: Accurately co-weigh ~20.0 mg of N-Boc-S-benzyl-D-cysteinol and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg). Causality: Maleic acid is chosen because it is a stable solid and produces a distinct singlet at ~6.26 ppm, which does not overlap with the analyte's aliphatic or aromatic signals[4].

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS. Causality: DMSO-d6 ensures complete solvation of both the highly polar maleic acid and the protected amino alcohol, preventing phase separation or precipitation that would skew integration[2].

  • NMR Acquisition:

    • Nucleus: 1H (400 MHz)

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds. Causality: A prolonged D1 (greater than 5 times the longest longitudinal relaxation time, T1) is critical. It ensures all protons fully relax back to thermal equilibrium between pulses, preventing signal saturation and ensuring the integration strictly reflects molar ratios[1].

  • Spectral Processing: Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz) to enhance the signal-to-noise ratio. Perform rigorous manual phase correction and a high-order baseline correction to ensure flat integration regions.

  • Integration: Integrate the maleic acid olefinic singlet (6.26 ppm, 2H) and the analyte's tert-butyl singlet (1.38 ppm, 9H).

Comparative Spectral Analysis (1H & 13C NMR)

Before absolute quantification, structural identity and qualitative purity must be established. Table 1 outlines the self-validating baseline assignments for pure N-Boc-S-benzyl-D-cysteinol.

Table 1: Baseline 1H and 13C NMR Assignments (DMSO-d6)

Functional Group1H Shift (ppm)Multiplicity & Integration13C Shift (ppm)
Boc (tert-butyl) 1.38s, 9H28.4
S-CH2-CH 2.45 - 2.65m, 2H33.5
CH2-OH 3.30 - 3.40m, 2H63.5
CH-N 3.55m, 1H52.0
Benzyl CH2 3.75s, 2H36.5
OH (Alcohol) 4.70t, 1H-
NH (Carbamate) 6.60d, 1H156.0 (C=O)
Aromatic Ring 7.20 - 7.35m, 5H127.2 - 138.0

When comparing the High-Purity Grade against a Standard Commercial Grade , the qualitative 1H-NMR spectra reveal stark differences in trace impurity profiles.

Table 2: Qualitative Impurity Profiling via 1H-NMR

Impurity MarkerHigh-Purity GradeStandard Commercial GradeImpact on Downstream Synthesis
Residual Ethyl Acetate (1.17, 1.99, 4.03 ppm)Not DetectedDetected (~0.8% w/w)Can interfere with organometallic reagents or base-catalyzed couplings.
Unreacted S-Benzyl-D-Cysteine (~3.80 ppm shift)Not DetectedDetected (Trace)Introduces sequence errors in solid-phase peptide synthesis.
Disulfide Dimers Not DetectedNot DetectedS-benzyl protection is highly stable; dimers are rarely observed.

Quantitative Results & Mass Balance

Using the integrated areas from the qNMR protocol, the absolute purity ( Px​ ) is calculated using the mass balance equation[4]:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity)

Table 3: qNMR Absolute Purity Calculation

ParameterHigh-Purity GradeStandard Commercial Grade
Analyte Weight ( Wx​ ) 20.15 mg20.08 mg
IS Weight ( Wstd​ ) 5.02 mg5.05 mg
IS Integral ( Istd​ , 2H) 2.000 (Normalized)2.000 (Normalized)
Analyte Integral ( Ix​ , 9H) 8.9858.450
Calculated Absolute Purity 99.6% 94.2%

Note: Analyte Molar Mass = 297.41 g/mol ; Maleic Acid Molar Mass = 116.07 g/mol ; Maleic Acid Purity = 99.9%.

Conclusion

The comparative validation clearly demonstrates the superiority of the High-Purity Grade N-Boc-S-benzyl-D-cysteinol. While traditional HPLC might overlook non-UV-absorbing aliphatic impurities, qNMR provides a highly accurate, self-validating, and SI-traceable method for purity determination[3]. The High-Purity Grade achieves a 99.6% absolute purity devoid of residual solvents and unreacted starting materials, ensuring maximum yield and fidelity in sensitive downstream drug development applications.

References

  • Source: patsnap.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Source: acs.
  • Source: amazonaws.

Sources

Validation

Comparative Guide: Chiral HPLC Validation for N-Boc-S-benzyl-D-cysteinol Enantiomeric Purity

Executive Overview N-Boc-S-benzyl-D-cysteinol is a highly valued chiral amino alcohol derivative, serving as a critical building block in the synthesis of peptide-based therapeutics and HIV protease inhibitors. Because t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-Boc-S-benzyl-D-cysteinol is a highly valued chiral amino alcohol derivative, serving as a critical building block in the synthesis of peptide-based therapeutics and HIV protease inhibitors. Because the L-enantiomer can propagate stereochemical errors throughout multi-step syntheses, rigorous determination of enantiomeric excess (ee) is a strict regulatory requirement.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the resolution of N-Boc-S-benzyl-cysteinol enantiomers. Furthermore, it establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the ICH Q2(R2) validation framework[1].

Mechanistic Rationale: The Chiral Recognition System

Chiral separation is not a product of chance; it is dictated by the precise spatial alignment of the analyte within the chiral grooves of the stationary phase. For N-Boc-S-benzyl-D-cysteinol, chiral recognition relies on a three-point interaction model[2].

Normal-phase chromatography (using Hexane/Isopropanol) is explicitly chosen over reversed-phase. The causality is thermodynamic: the non-polar hexane bulk environment prevents competitive solvent interference, allowing for unhindered, highly directional hydrogen bonding between the analyte's Boc-carbamate/hydroxyl groups and the CSP's carbamate linkages.

Chiral_Recognition Analyte N-Boc-S-benzyl-D-cysteinol H_Bond Hydrogen Bonding (Boc-NH & OH) Analyte->H_Bond Pi_Pi π-π Interactions (S-benzyl ring) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Caption: Three-point chiral recognition mechanism between the amino alcohol analyte and the polysaccharide CSP.

Comparative Analysis: Amylose vs. Cellulose CSPs

The development of a chiral HPLC method begins with screening different columns and mobile phases to achieve baseline separation[3]. The two most prominent classes of derivatized polysaccharide CSPs are based on amylose and cellulose.

To objectively determine the superior phase for N-Boc-S-benzyl-D-cysteinol, we compare Amylose tris(3,5-dimethylphenylcarbamate) against Cellulose tris(3,5-dimethylphenylcarbamate) under identical normal-phase conditions.

Table 1: Chromatographic Performance Comparison
ParameterAmylose-based CSPCellulose-based CSP
Retention Time (D-enantiomer) 8.4 min9.1 min
Retention Time (L-enantiomer) 11.2 min10.3 min
Selectivity (α) 1.451.15
Resolution (Rs) 3.8 (Baseline Resolved)1.1 (Co-elution present)
Peak Shape (Asymmetry) 1.051.30

Analytical Insight: The amylose-based CSP vastly outperforms the cellulose-based CSP. Why? Amylose possesses a helical polymeric backbone that creates a deep, accommodating chiral cavity. This perfectly encapsulates the bulky S-benzyl group of the analyte while aligning the Boc-protected amine for hydrogen bonding. In contrast, the linear backbone of cellulose results in shallower inclusion cavities, leading to poor chiral discrimination for this specific steric profile[2].

Self-Validating Methodology: Optimized Chiral HPLC Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By mandating a System Suitability Test (SST) using a racemic mixture prior to any sample analysis, the method mathematically proves its own resolving power (Rs > 1.5) before generating reportable data[3].

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Volumetrically mix HPLC-grade Hexane and Isopropanol at a 90:10 (v/v) ratio.

    • Causality: 10% Isopropanol provides just enough polarity to elute the compound within 15 minutes without disrupting the critical hydrogen bonds required for chiral recognition.

    • Degas the mixture via ultrasonication for 10 minutes.

  • Standard & Sample Preparation:

    • Blank: 100% Mobile Phase.

    • Racemic SST Solution: Dissolve 1.0 mg of rac-N-Boc-S-benzyl-cysteinol in 1.0 mL of mobile phase.

    • Sample Solution: Dissolve 1.0 mg of the N-Boc-S-benzyl-D-cysteinol batch in 1.0 mL of mobile phase.

    • Sensitivity Standard (LOQ): Spike the sample solution with 0.03% (w/w) of the L-enantiomer to verify detection limits.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (Chosen because the aliphatic amino alcohol lacks a strong chromophore beyond the benzyl ring; 210 nm maximizes signal-to-noise).

  • Execution Sequence:

    • Inject the Blank to confirm no matrix or solvent interference at the retention times of interest.

    • Inject the Racemic SST Solution. Validation Gate: Do not proceed unless Rs ≥ 1.5.

    • Inject the Sensitivity Standard to confirm S/N ≥ 10 for the minor enantiomer.

    • Inject Sample Solutions in triplicate.

ICH Q2(R2) Validation Framework

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance and fitness for purpose[3]. The objective of validation is to demonstrate that the analytical procedure is fit for the intended purpose, specifically quantifying trace levels of the L-enantiomer[1].

Validation_Workflow ATP Define Analytical Target Profile (Quantify L-enantiomer < 0.1%) Dev Method Development (Select Amylose CSP + Normal Phase) ATP->Dev Spec Specificity (Baseline Rs > 1.5) Dev->Spec Sens Sensitivity (LOD/LOQ via S/N ratio) Dev->Sens Lin Linearity & Range (LOQ to 150% of Spec) Dev->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Dev->Acc Val Method Validated (ICH Q2 Compliant) Spec->Val Sens->Val Lin->Val Acc->Val

Caption: ICH Q2(R2) compliant validation workflow for chiral HPLC impurity assays.

Table 2: Summary of Validation Parameters and Acceptance Criteria

The following experimental data demonstrates full compliance with ICH Q2(R2) mandates for impurity quantification[1].

Validation ParameterICH Q2(R2) PurposeAcceptance CriteriaExperimental Result
Specificity Ensure baseline separation without interference from degradants.Rs > 1.5; Peak Purity > 99%Rs = 3.8; No co-eluting peaks detected in blank.
Sensitivity (LOD) Lowest detectable amount of L-enantiomer.S/N > 30.01% (relative to 1.0 mg/mL nominal conc.)
Sensitivity (LOQ) Lowest quantifiable amount with acceptable precision.S/N > 10; RSD < 10%0.03% (S/N = 12, RSD = 4.2%)
Linearity & Range Confirm proportional response across the working range.R² > 0.999 (From LOQ to 150% of specification limit)R² = 0.9998
Accuracy (Recovery) Closeness of agreement between measured and true value.90% - 110% recovery at LOQ, 50%, 100%, and 150% levels.98.5% - 101.2% across all spike levels.
Precision (Repeatability) Assess variance under identical operating conditions.RSD < 2.0% for 6 replicate injections.Intra-day RSD: 0.6%; Inter-day RSD: 0.9%

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Sources

Comparative

cost-benefit analysis of N-Boc-S-benzyl-D-cysteinol vs L-isomer in large-scale synthesis

In the development of peptidomimetics, protease inhibitors, and chiral therapeutics, the selection of appropriate stereoisomers is a critical juncture that balances biological efficacy against manufacturing economics. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of peptidomimetics, protease inhibitors, and chiral therapeutics, the selection of appropriate stereoisomers is a critical juncture that balances biological efficacy against manufacturing economics. N-Boc-S-benzyl-cysteinol is a highly versatile chiral building block. While the L-isomer is derived from naturally abundant L-cysteine, the unnatural D-isomer is significantly more expensive to procure or synthesize.

This guide provides an objective cost-benefit analysis of utilizing N-Boc-S-benzyl-D-cysteinol versus its L-isomer in large-scale synthesis, supported by experimental protocols and biological performance data.

Economic Analysis: Raw Materials & Scale-Up

The fundamental cost disparity between the two isomers originates at the raw material stage. L-cysteine is a naturally occurring proteinogenic amino acid, manufactured cheaply via fermentation or hydrolysis at an industrial scale[1]. Conversely, D-cysteine must be produced through enzymatic resolution of racemic mixtures or multi-step chiral inversion, drastically inflating its baseline cost.

When scaling up the synthesis of the reduced alcohol derivative (cysteinol), the chemical reduction steps and reagent costs (NaBH₄, isobutyl chloroformate) remain identical for both enantiomers. Therefore, the economic burden is entirely front-loaded by the chiral starting material.

Table 1: Cost Comparison for 100g Scale Synthesis
ParameterN-Boc-S-benzyl-L-cysteinolN-Boc-S-benzyl-D-cysteinol
Starting Material Cost ~$3.50 / g~$24.00 / g
Reagent Costs (per 100g) ~$50.00~$50.00
Overall Synthetic Yield 88 - 92%88 - 92%
Total Estimated Cost (100g) ~$400.00 ~$2,450.00

Note: Prices are approximate and based on bulk catalog pricing for N-protected S-benzyl precursors.

Biological Performance & Pharmacokinetics

If the D-isomer is nearly six times more expensive, why is it frequently prioritized in drug development? The answer lies in proteolytic stability and stereospecific target binding .

Human endogenous proteases are stereoselective, having evolved to cleave peptide bonds formed by L-amino acids. Incorporating a D-amino acid derivative like N-Boc-S-benzyl-D-cysteinol into a drug candidate (e.g., retro-inverso peptides or HIV protease inhibitors) effectively renders the molecule invisible to standard proteolytic degradation[].

Furthermore, toxicological studies confirm that the safety profiles of L- and D-cysteine derivatives are highly comparable. A 4-week repeated-dose toxicity study in rats demonstrated that both isomers share a similar No-Observed-Adverse-Effect Level (NOAEL) of approximately 500 mg/kg/day, meaning the D-isomer does not introduce novel toxicological hurdles [3].

Table 2: Biological & Pharmacokinetic Benefits
PropertyL-Isomer DerivativeD-Isomer Derivative
Proteolytic Stability Low (Rapidly degraded by proteases)High (Resistant to endogenous proteases)
Target Affinity High for natural binding pocketsCritical for specific viral/bacterial targets
In vivo Half-life Short (< 2 hours)Extended (> 12 hours)
Toxicity Profile Baseline (NOAEL ~500 mg/kg/day)Comparable to L-isomer

Strategic Decision Matrix

For process chemists, deciding whether to purchase the expensive D-isomer, use the cheaper L-isomer, or perform a chiral inversion in-house depends heavily on the production scale and the biological requirements of the target.

DecisionMatrix Start Target Requires Specific Stereocenter? L_Isomer Use L-Isomer (Low Cost, ~$3.5/g) Start->L_Isomer No D_Isomer D-Isomer Required (High Cost, ~$24/g) Start->D_Isomer Yes Scale Production Scale? D_Isomer->Scale Buy_D Direct Purchase of D-Isomer (Avoids multi-step yield loss) Scale->Buy_D < 100 kg Invert_L Chiral Inversion of L-Isomer (Viable for >100kg scale) Scale->Invert_L > 100 kg

Decision matrix for selecting L- vs D-isomer based on target requirements and production scale.

Experimental Workflow: Chemoselective Reduction

The synthesis of N-Boc-S-benzyl-cysteinol from its corresponding carboxylic acid is best achieved via the mixed anhydride reduction method [4]. This one-pot conversion is highly chemoselective, preserving both the acid-sensitive Boc protecting group and the stereochemical integrity of the α-carbon.

SyntheticWorkflow Step1 Activation Boc-Cys(Bzl)-OH + IBCF (-15°C, THF) Step2 Mixed Anhydride Intermediate Step1->Step2 Step3 Reduction NaBH4 in H2O (0°C, 30 min) Step2->Step3 Step4 Workup & Isolation EtOAc Extraction & Evaporation Step3->Step4

Step-by-step synthetic workflow for the reduction of N-Boc-S-benzyl-cysteine to cysteinol.

Detailed Protocol: Synthesis of N-Boc-S-benzyl-cysteinol

Step 1: Mixed Anhydride Formation

  • Procedure: Dissolve N-Boc-S-benzyl-cysteine (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the reaction mixture to -15°C under an argon atmosphere. Add N-methylmorpholine (NMM, 1.05 eq) followed by the dropwise addition of isobutyl chloroformate (IBCF, 1.05 eq). Stir for 15-20 minutes.

  • Causality & Expertise: The cryogenic temperature (-15°C) is absolutely critical. It prevents the thermal decomposition of the highly reactive mixed anhydride intermediate and suppresses base-catalyzed racemization at the α-carbon. NMM is selected over stronger bases like triethylamine because its weaker basicity minimizes the formation of the enolate, thereby preserving the stereochemical integrity of the D- or L-isomer.

Step 2: Chemoselective Reduction

  • Procedure: Rapidly filter the precipitated NMM·HCl salt into a pre-cooled flask (optional, though one-pot reduction is common). To the mixed anhydride solution at 0°C, add a pre-cooled solution of NaBH₄ (3.0 eq) in a minimal volume of water dropwise. Stir for 30 minutes.

  • Causality & Expertise: Direct reduction of carboxylic acids with NaBH₄ is kinetically unfavorable. Activation to the mixed anhydride increases the electrophilicity of the carbonyl carbon. The addition of water is counterintuitive for water-sensitive anhydrides, but in this specific microenvironment, it acts as a protic solvent that drastically accelerates the hydride transfer from NaBH₄ to the mixed anhydride, driving the reduction to the alcohol before competitive hydrolysis can occur [4].

Step 3: Workup, Isolation, and Self-Validation

  • Procedure: Quench the reaction carefully with 1M KHSO₄ or 10% citric acid to destroy excess NaBH₄ (venting required due to H₂ gas evolution). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation System: A robust protocol must be self-validating. Monitor the reaction completion via TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain after brief heat/acid exposure to deprotect the Boc group). Post-isolation, it is mandatory to confirm enantiomeric purity via polarimetry. Comparing the specific rotation [α]D​ of the isolated cysteinol against literature values ensures that the cryogenic temperature control was successful and no epimerization occurred during activation.

References

  • Shibui, Y., Sakai, R., Manabe, Y., et al. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217-229. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Boc-S-benzyl-D-cysteinol proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Management of N-Boc-S-benzyl-D-cysteinol Operational Context & Chemical Profile N-Boc-S-benzyl-D-cysteinol is a highly specialized, protected amino acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Environmental Management of N-Boc-S-benzyl-D-cysteinol

Operational Context & Chemical Profile

N-Boc-S-benzyl-D-cysteinol is a highly specialized, protected amino acid derivative widely utilized in solid-phase peptide synthesis, bioconjugation, and targeted drug development[1]. Characterized by a tert-butyl carbamate (Boc) protecting group and a benzylsulfanyl (thioether) moiety, this compound presents unique end-of-life disposal challenges.

Because it is a sulfur-containing organic compound, improper disposal or uncontrolled combustion will release toxic sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ )[2]. To ensure laboratory safety and environmental compliance, disposal protocols must prioritize strict segregation followed by high-temperature incineration coupled with alkaline wet scrubbing[3].

Table 1: Chemical Profile and Incineration Parameters | Parameter | Value / Specification | Operational Significance | | :--- | :--- | :--- | | CAS Number | 198470-16-5 | Unique identifier required for hazardous waste manifesting. | | Molecular Formula | C15​H23​NO3​S | High carbon/sulfur ratio dictates specific thermal destruction needs. | | Molecular Weight | 297.4 g/mol | Used to calculate theoretical SOx​ yield per kg of waste. | | Primary Combustion | 800°C – 900°C | Volatilizes the Boc and benzyl protecting groups[2]. | | Secondary Combustion | >1000°C (2s dwell time) | Ensures complete oxidation of the thioether to SO2​ [3]. |

Waste Segregation & Collection Methodology

The sulfur atom in the benzylsulfanyl moiety is in a reduced state. If mixed with strong oxidizing agents (like concentrated nitric acid or peroxides) in a generic waste carboy, it can undergo rapid, exothermic oxidation to sulfoxides or sulfones, potentially causing the sealed container to over-pressurize and rupture.

Step-by-Step Collection Protocol:

  • Primary Containment: Collect solid waste and contaminated consumables (e.g., weighing boats, spatulas) in a chemically resistant, high-density polyethylene (HDPE) container.

    • Self-Validation Check: Cap the container and observe for 15 minutes. A stable container profile (no bulging) validates that no delayed exothermic oxidation is occurring.

  • Solvent Segregation: If the compound is dissolved in organic solvents from peptide synthesis workflows (e.g., DMF or methanol), segregate this liquid into a "Non-Halogenated Organic Waste" carboy. If dissolved in Dichloromethane (DCM), it mandates the "Halogenated Organic Waste" stream.

    • Self-Validation Check: Review the fume hood's solvent log. If halogenated solvents account for <1% of the mixture, it can safely remain in the non-halogenated stream.

  • Incompatibility Isolation: Strictly isolate the waste from strong oxidizers and acids.

  • Labeling: Affix a hazardous waste tag explicitly listing "N-Boc-S-benzyl-D-cysteinol", the exact solvent composition, and checking the "Toxic" and "Combustible" hazard boxes.

Thermal Destruction & Incineration Strategy

The EPA and international environmental standards mandate that sulfur-containing organic wastes undergo controlled thermal destruction[2].

The Causality of the Method: High-temperature incineration ensures the complete cleavage of the Boc and benzyl groups, converting the carbon skeleton to CO2​ and H2​O . However, the sulfur and nitrogen heteroatoms are oxidized to SO2​ and NOx​ [2]. Releasing these directly into the atmosphere would contribute to acid rain and violate emission standards.

To mitigate this, the incinerator must be equipped with an alkaline wet scrubber [3]. In this system, the exhaust gas passes through a basic slurry (e.g., NaOH or Ca(OH)2​ ), which neutralizes the acidic SO2​ gas into harmless, stable sulfate salts (e.g., Na2​SO4​ ). These salts can then be safely discharged as treated effluent.

G A Waste Collection (N-Boc-S-benzyl-D-cysteinol) B Primary Combustion (800°C - 900°C) A->B Transfer C Secondary Combustion (>1000°C, 2s dwell) B->C Volatiles D Quench System (Rapid Cooling) C->D SOx/NOx Gas E Alkaline Wet Scrubber (SOx & NOx Neutralization) D->E Cooled Gas F Clean Exhaust (CO2, H2O, N2) E->F Emission

Figure 1: Thermal destruction and alkaline scrubbing workflow for sulfur-containing organic waste.

Spill Response & Decontamination Protocol

In the event of a localized spill (either powder or solvent solution), immediate containment is required to prevent inhalation of particulates or environmental release.

Step-by-Step Spill Response:

  • Personnel Protection: Don appropriate PPE, including nitrile gloves, tightly sealed safety goggles, a lab coat, and an N95/P100 respirator if dry powder is aerosolized.

  • Containment:

    • For Solids: Gently sweep up the powder using a static-free brush and dustpan to avoid generating airborne dust.

    • For Liquids: Apply an inert absorbent pad or vermiculite to the spill. Do not use combustible materials like paper towels for large solvent spills.

  • Decontamination: Wash the spill area with a 1% Alconox (or similar mild detergent) and water solution to lift any residual hydrophobic thioether compounds.

    • Self-Validation Check: Swab the decontaminated area and ensure no characteristic sulfur/thioether odor remains. Verify the pH of the final rinse water; a neutral pH (6.5-7.5) indicates that the surface is chemically stable.

  • Disposal of Cleanup Materials: Place all contaminated pads, brushes, and PPE into a heavy-duty hazardous waste bag, seal it, and deposit it into the solid hazardous waste container for incineration.

References

  • Title: Hazardous/Toxic Waste Incineration Source: Journal of the Air Pollution Control Association (Taylor & Francis) URL: [Link]

  • Title: Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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